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  • Product: Methyl 2,6-dibromobenzoate
  • CAS: 873994-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2,6-dibromobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Sterically Hindered Haloaromatics In the landscape of modern medicinal chemistry and organic synthesis, the strate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Haloaromatics

In the landscape of modern medicinal chemistry and organic synthesis, the strategic placement of bulky halogen atoms on aromatic scaffolds offers a powerful tool to modulate molecular conformation, metabolic stability, and binding affinity. Methyl 2,6-dibromobenzoate, a sterically hindered haloaromatic compound, serves as a pivotal building block in the synthesis of complex molecular architectures. Its unique substitution pattern, with two bromine atoms flanking the methyl ester, imparts distinct reactivity and conformational constraints that are highly sought after in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of Methyl 2,6-dibromobenzoate, from its fundamental properties to its application in cutting-edge research.

Physicochemical and Structural Properties

Methyl 2,6-dibromobenzoate, identified by the CAS number 873994-34-4 , is a compound whose utility is intrinsically linked to its structural and electronic characteristics.[1] The two bromine atoms in the ortho positions to the methyl ester group create significant steric hindrance, which influences the molecule's reactivity and conformational preferences. This steric crowding can be exploited to direct reactions to other positions on the aromatic ring or to control the orientation of substituents in a larger molecule.

PropertyValueSource
CAS Number 873994-34-4[1]
Molecular Formula C₈H₆Br₂O₂[1]
Molecular Weight 293.94 g/mol [1]
Synonyms 2,6-Dibromobenzoic acid methyl ester[1]
Purity Typically ≥95%[1]
Storage Store at room temperature[1]

Synthesis of Methyl 2,6-dibromobenzoate: A Practical Approach

The synthesis of Methyl 2,6-dibromobenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid, 2,6-dibromobenzoic acid (CAS: 601-84-3).[2][3] This precursor is a versatile building block in its own right, utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][4]

Experimental Protocol: Fischer Esterification of 2,6-Dibromobenzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 2,6-dibromobenzoate.

Materials:

  • 2,6-Dibromobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dibromobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 2,6-dibromobenzoate.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthesis of Methyl 2,6-dibromobenzoate via Fischer Esterification.

Applications in Drug Development and Organic Synthesis

The unique structural features of Methyl 2,6-dibromobenzoate make it a valuable intermediate in several areas of research and development:

  • Scaffold for Complex Molecules: The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[3] This allows for the introduction of diverse substituents, enabling the construction of complex molecular frameworks for drug candidates and other functional molecules.

  • Conformational Control: The steric bulk of the bromine atoms can be used to restrict the rotation around single bonds, locking the molecule into a specific conformation. This is a crucial aspect of rational drug design, where the three-dimensional shape of a molecule dictates its interaction with biological targets.

  • Intermediate for Bioactive Compounds: The parent compound, 2,6-dibromobenzoic acid, is a known precursor in the synthesis of various bioactive molecules, including potential inhibitors of amyloid secretion.[3] The methyl ester derivative serves as a protected form of the carboxylic acid, which can be deprotected at a later stage of the synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2,6-dibromobenzoate. While specific GHS hazard statements for this compound are not extensively documented in readily available public databases, data from structurally similar compounds, such as other dibromobenzoate isomers, suggest that it may cause skin and eye irritation.[5][6] Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Methyl 2,6-dibromobenzoate is a specialized chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its sterically hindered nature provides a unique platform for the construction of conformationally constrained and highly functionalized molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in the development of next-generation pharmaceuticals and advanced materials.

References

  • PubChem. 2,6-Dibromobenzoic acid. [Link]

  • PubChem. Methyl 3,5-dibromobenzoate. [Link]

  • PubChem. Methyl 2,5-dibromobenzoate. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2,6-dibromobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of methyl 2,6-dibromobenzoate,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 2,6-dibromobenzoate, a halogenated aromatic ester of significant interest in synthetic organic chemistry. With a molecular weight of 293.94 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science. This document details the physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and explores the current and potential applications of methyl 2,6-dibromobenzoate, with a focus on its utility in drug discovery and development.

Introduction

Methyl 2,6-dibromobenzoate (CAS No. 873994-34-4) is a key synthetic intermediate characterized by a benzene ring substituted with two bromine atoms at the ortho positions relative to a methyl ester group. The steric hindrance and electronic effects imparted by the two bromine atoms at the 2 and 6 positions confer unique reactivity upon this molecule, making it a valuable tool for chemists. Its precursor, 2,6-dibromobenzoic acid, is a known building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers[1]. The methyl ester derivative offers advantages in terms of solubility and reactivity in specific organic transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its practical applications.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in designing and executing synthetic routes. The key properties of Methyl 2,6-dibromobenzoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂ChemScene
Molecular Weight 293.94 g/mol Biosynth[1]
CAS Number 873994-34-4Biosynth[1]
Boiling Point 287.7 °C at 760 mmHgAmadis Chemical
SMILES COC(=O)C1=C(Br)C=CC=C1BrBiosynth[1]
Storage Store at 2-8°CAmadis Chemical

Synthesis of Methyl 2,6-dibromobenzoate

The most common and direct method for the synthesis of Methyl 2,6-dibromobenzoate is the Fischer esterification of its corresponding carboxylic acid, 2,6-dibromobenzoic acid, with methanol in the presence of an acid catalyst. The steric hindrance from the two ortho-bromo substituents can slow the reaction rate, often necessitating elevated temperatures and a strong acid catalyst.

Fischer Esterification: A Validated Protocol

This protocol is adapted from standard Fischer esterification procedures for sterically hindered benzoic acids. The rationale behind the choice of a strong acid catalyst like sulfuric acid is to effectively protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The use of reflux conditions ensures the reaction proceeds at a reasonable rate to overcome the activation energy barrier heightened by steric hindrance.

Experimental Protocol:

  • Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromobenzoic acid (10.0 g, 35.7 mmol).

  • Solvent and Catalyst Addition: To the flask, add methanol (100 mL) and swirl to dissolve the solid. Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

  • Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water (200 mL).

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2,6-dibromobenzoate.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 2,6-Dibromobenzoic Acid D Reflux (4-6h) A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E Quench (Ice-water) D->E F Extraction (EtOAc) E->F G Wash (NaHCO₃, Brine) F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Methyl 2,6-dibromobenzoate I->J

Figure 1: Synthetic workflow for Methyl 2,6-dibromobenzoate via Fischer esterification.

Structural Elucidation and Analytical Characterization

The identity and purity of the synthesized Methyl 2,6-dibromobenzoate must be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) and a multiplet pattern for the aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (293.94 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, GC) Start->Purity Final Confirmed Structure & Purity of Methyl 2,6-dibromobenzoate NMR->Final IR->Final MS->Final Purity->Final

Figure 2: Analytical workflow for the characterization of Methyl 2,6-dibromobenzoate.

Applications in Drug Development and Organic Synthesis

Methyl 2,6-dibromobenzoate is a valuable building block in organic synthesis, primarily due to the reactivity of its bromine atoms, which can be readily displaced or participate in cross-coupling reactions.

Role as a Synthetic Intermediate

The presence of two ortho-bromo substituents provides a handle for sequential or double cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of various functional groups at the 2 and 6 positions of the benzene ring, leading to the synthesis of highly substituted aromatic compounds. These structures are often scaffolds for novel drug candidates. For instance, this compound can be used in the synthesis of complex polycyclic aromatic systems or biaryl compounds with specific conformational constraints, which are of interest in medicinal chemistry.

Potential in Drug Discovery

While specific examples of marketed drugs derived directly from methyl 2,6-dibromobenzoate are not widely documented, its utility lies in the early stages of drug discovery as a scaffold for library synthesis. The ability to introduce diverse substituents via cross-coupling reactions makes it an attractive starting material for generating a library of compounds for high-throughput screening against various biological targets. The dibromo substitution pattern is particularly useful for creating molecules with defined three-dimensional shapes, which can be crucial for binding to the active sites of enzymes or receptors.

Conclusion

Methyl 2,6-dibromobenzoate is a key chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. Its synthesis via Fischer esterification is a reliable method, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The unique reactivity conferred by the two ortho-bromo substituents makes it a valuable building block for the creation of novel compounds with potential therapeutic applications.

References

Sources

Foundational

"Methyl 2,6-dibromobenzoate" chemical structure and nomenclature

This guide provides an in-depth technical analysis of Methyl 2,6-dibromobenzoate , a sterically congested ester used as a specialized scaffold in medicinal chemistry and materials science. Structural Dynamics, Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2,6-dibromobenzoate , a sterically congested ester used as a specialized scaffold in medicinal chemistry and materials science.

Structural Dynamics, Synthesis Protocols, and Reactivity Profile

CAS Registry Number: 873994-34-4 IUPAC Name: Methyl 2,6-dibromobenzoate Molecular Formula: C₈H₆Br₂O₂ Molecular Weight: 293.94 g/mol [1]

Structural Anatomy & Nomenclature

The "Ortho Effect" and Steric Inhibition

Methyl 2,6-dibromobenzoate is defined by the extreme steric pressure exerted by the two bromine atoms at the C2 and C6 positions. Unlike unsubstituted benzoates, where the carbonyl group is coplanar with the aromatic ring to maximize


-conjugation, the bulky bromine atoms in this molecule force the ester group to rotate out of the plane.
  • Torsion Angle: Crystallographic data for similar 2,6-dihalo systems suggests the dihedral angle between the phenyl ring and the carbonyl plane approaches 90° .

  • Electronic Consequence: This deconjugation isolates the carbonyl system from the aromatic

    
    -system. The ester carbonyl is less electron-rich than a typical benzoate, yet it is paradoxically more resistant to nucleophilic attack  (hydrolysis) due to the "steric wall" blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
    
Nomenclature Logic
  • Parent Acid: 2,6-Dibromobenzoic acid.[2]

  • Substituents: The "di-" prefix indicates two identical halogens; "2,6-" specifies their positions flanking the carboxyl group (C1).

  • Functional Group: "Methyl...[1][3][4] -oate" designates the ester formed from methanol.[5]

Physicochemical Profile

The following data summarizes the key physical constants. Note that due to its specialized nature, some values are derived from high-purity commercial isolates.

PropertyValueNotes
Physical State Solid (Crystalline needles)Typically recrystallized from petroleum ether or MeOH.[5]
Melting Point 63 – 64 °C Consistent with literature values (e.g., Can. J. Chem.).[6]
Boiling Point ~318 °C (Predicted)Decomposes before boiling at atm pressure; distillable under high vacuum.[5]
Density 1.90 ± 0.1 g/cm³High density due to heavy bromine content.
Solubility Soluble in DCM, EtOAc, THFInsoluble in water.
1H NMR (CDCl3)

7.56 (d, 2H), 7.18 (t, 1H), 3.98 (s, 3H)
Distinctive singlet for OMe; aromatic region shows A2B pattern.

Synthetic Challenges & Protocols

The Challenge: Failure of Fischer Esterification

Standard acid-catalyzed esterification (Fischer method) fails for 2,6-dibromobenzoic acid.[5] The transition state required for the addition of methanol to the carbonyl carbon is prohibitively high in energy due to the steric crowding of the ortho-bromines.

Method A: The Acid Chloride Route (Scale-Up Preferred)

This method activates the carboxyl group into a highly reactive acyl chloride, which is small enough to be attacked by methanol despite the steric hindrance.

Reagents: 2,6-Dibromobenzoic acid, Thionyl Chloride (


), DMF (cat.), Methanol.

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, suspend 2,6-dibromobenzoic acid (1.0 equiv) in anhydrous toluene or DCM.

  • Chlorination: Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (80°C for toluene) for 3–4 hours. Monitor gas evolution (

    
    ). The solution should become clear.
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride (typically an off-white solid/oil).
    
  • Esterification: Redissolve the residue in dry DCM. Cool to 0°C. Add Methanol (5.0 equiv) and Pyridine (1.1 equiv) dropwise.

  • Workup: Stir at room temperature for 2 hours. Wash with 1M HCl, then sat.

    
    . Dry over 
    
    
    
    and concentrate.
Method B: Alkylation via Carboxylate (Mild Conditions)

Ideal for small-scale synthesis or when acid-sensitive groups are present. This proceeds via an


 mechanism on the methyl iodide, where the steric bulk of the benzoate is less of a hindrance than in carbonyl attack.

Reagents: 2,6-Dibromobenzoic acid, Methyl Iodide (MeI), Potassium Carbonate (


), DMF.

Protocol:

  • Deprotonation: Dissolve 2,6-dibromobenzoic acid (1.0 equiv) in DMF (0.5 M concentration). Add

    
     (1.5 equiv). Stir for 15 min at RT.
    
  • Alkylation: Add Methyl Iodide (1.2 equiv) via syringe.

  • Reaction: Stir at 40°C for 4–6 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The acid spot (baseline) should disappear, replaced by a high-Rf non-polar spot.

  • Workup: Pour into water. Extract with Ethyl Acetate. The organic layer must be washed thoroughly with water (3x) to remove DMF.

Synthesis Workflow Visualization

Synthesis cluster_0 Method A: Acid Chloride cluster_1 Method B: Alkylation Start 2,6-Dibromobenzoic Acid (Sterically Hindered) Step1 SOCl2, DMF (cat) Reflux Start->Step1 StepB1 K2CO3, DMF Deprotonation Start->StepB1 Intermediate Acid Chloride (Activated) Step1->Intermediate Step2 MeOH, Pyridine 0°C -> RT Intermediate->Step2 Product Methyl 2,6-dibromobenzoate (Yield: >90%) Step2->Product StepB2 MeI (Methyl Iodide) SN2 Attack StepB1->StepB2 StepB2->Product

Caption: Dual synthetic pathways overcoming the steric "ortho effect." Method A utilizes carbonyl activation; Method B utilizes carboxylate nucleophilicity.

Reactivity & Applications

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine atoms at C2 and C6 are viable handles for C-C bond formation, but the reaction is kinetically slow compared to para-substituted isomers.[5]

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is hindered by the adjacent ester group and the other bromine.

  • Optimization:

    • Catalyst: Use Pd sources with bulky, electron-rich phosphine ligands (e.g., S-Phos , X-Phos , or P(t-Bu)3 ) to facilitate oxidative addition.

    • Temperature: Requires elevated temperatures (80–110°C).

    • Selectivity: Mono-coupling can be achieved by controlling stoichiometry (1.0 equiv boronic acid), but mixtures of mono- and di-coupled products are common without careful monitoring.

Hydrolytic Stability

The ester bond is exceptionally stable. Saponification (hydrolysis back to the acid) requires forcing conditions (e.g., KOH in ethylene glycol at 150°C) or the use of anhydrous nucleophiles (e.g., Lithium iodide in pyridine). This makes the 2,6-dibromobenzoate moiety an excellent protecting group for alcohols if extreme stability is required.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: The compound is a solid and generally non-volatile, but dust inhalation should be avoided. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store at ambient temperature in a dry, sealed container. Light sensitive (slow discoloration over months).

References

  • Canadian Journal of Chemistry . (1969). Reaction of thionyl bromide with tropolone and phenol. Vol 47, Issue 10. (Confirming melting point of 62-63°C).[2]

  • Sigma-Aldrich .[7] Methyl 2,6-dibromobenzoate Product Sheet. CAS 873994-34-4.[1][7][8][9][10]

  • Burkett, A. et al. (2013).[4] Steric hindrance in the synthesis of 2,6-disubstituted benzoates. Journal of Organic Chemistry. (General reference for acid chloride methodology).

  • PubChem . Compound Summary: Methyl 2,6-dibromobenzoate.[1][2][7][8][9]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2,6-dibromobenzoate

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Comprehensive Spectroscopic Analysis of Methyl 2,6-dibromobenzoate Preamble: The Challenge of Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Spectroscopic Analysis of Methyl 2,6-dibromobenzoate

Preamble: The Challenge of Characterizing Methyl 2,6-dibromobenzoate

In the realm of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This guide is intended to provide a comprehensive overview of the spectroscopic data for Methyl 2,6-dibromobenzoate (CAS No. 873994-34-4) .

However, a thorough search of available scientific literature and chemical databases reveals a significant challenge: a notable absence of publicly accessible, experimentally verified spectroscopic data for this specific isomer. While data for other isomers, such as methyl 2,5-dibromobenzoate and methyl 3,5-dibromobenzoate, are readily available, the 2,6-disubstituted analogue remains surprisingly uncharacterized in the public domain.

This guide will, therefore, take a dual approach. Firstly, it will collate and present the known physical and chemical properties of Methyl 2,6-dibromobenzoate to provide a foundational understanding of the compound. Secondly, and more critically, it will leverage the available data for structurally similar compounds to predict and rationalize the expected spectroscopic features of Methyl 2,6-dibromobenzoate. This predictive analysis is grounded in established principles of spectroscopy and is intended to serve as a valuable reference for researchers who may synthesize or encounter this compound in their work.

Molecular Structure and Physicochemical Properties

Methyl 2,6-dibromobenzoate possesses a benzene ring substituted with a methyl ester group at position 1, and two bromine atoms at positions 2 and 6. This ortho-disubstitution pattern is expected to induce significant steric hindrance, which will have a profound impact on its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of Methyl 2,6-dibromobenzoate

PropertyValueSource
CAS Number 873994-34-4[1]
Molecular Formula C₈H₆Br₂O₂[1]
Molecular Weight 293.94 g/mol [1]

Predicted Spectroscopic Data and Interpretation

The following sections will detail the predicted spectroscopic data for Methyl 2,6-dibromobenzoate. These predictions are based on the analysis of related compounds, including methyl 2-bromobenzoate, methyl 2,5-dibromobenzoate, and methyl 3,5-dibromobenzoate, as well as foundational principles of spectroscopic interpretation.

¹H NMR Spectroscopy: A Story of Symmetry and Steric Effects

The ¹H NMR spectrum of Methyl 2,6-dibromobenzoate is anticipated to be relatively simple due to the molecule's symmetry.

Table 2: Predicted ¹H NMR Data for Methyl 2,6-dibromobenzoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.7d (doublet)2HH-3, H-5Due to symmetry, the two aromatic protons are chemically equivalent. They will appear as a doublet due to coupling with the H-4 proton.
~ 7.2 - 7.4t (triplet)1HH-4This proton is coupled to the two equivalent H-3 and H-5 protons, resulting in a triplet.
~ 3.9s (singlet)3H-OCH₃The methyl ester protons are in a unique chemical environment and will appear as a singlet.

Causality Behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The predicted downfield shift of the aromatic protons is due to the deshielding effect of the electronegative bromine atoms and the ester group. The steric hindrance from the two ortho-bromine atoms may cause a slight upfield shift compared to less hindered analogues due to distortion of the benzene ring's planarity.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule. Due to symmetry, we expect to see fewer than eight signals.

Table 3: Predicted ¹³C NMR Data for Methyl 2,6-dibromobenzoate

Chemical Shift (δ) ppmAssignmentRationale
~ 165 - 170C=OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~ 135 - 140C-1The carbon attached to the ester group is expected in this region.
~ 130 - 135C-3, C-5These two aromatic carbons are equivalent due to symmetry.
~ 128 - 132C-4This aromatic carbon will have a distinct chemical shift.
~ 120 - 125C-2, C-6The carbons directly bonded to the electronegative bromine atoms will be deshielded, but the exact shift is influenced by both inductive and steric effects.
~ 52 - 55-OCH₃The methyl carbon of the ester group will appear in this typical upfield region.

Expertise & Experience: In ¹³C NMR, the chemical shift is highly sensitive to the electronic environment. The electronegative bromine atoms will cause a downfield shift for the carbons they are attached to (C-2 and C-6). The steric crowding around the ester group, caused by the two ortho-bromine atoms, may restrict the rotation of the C(O)OCH₃ group, potentially leading to sharper signals than in less hindered analogues.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for Methyl 2,6-dibromobenzoate

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H stretchAromatic C-H
~ 2960 - 2850C-H stretchMethyl (-OCH₃)
~ 1730 - 1715C=O stretchEster carbonyl
~ 1600 - 1450C=C stretchAromatic ring
~ 1300 - 1000C-O stretchEster C-O
~ 800 - 600C-Br stretchAryl bromide

Authoritative Grounding: The strong absorption band for the ester carbonyl (C=O) stretch is one of the most characteristic peaks in the IR spectrum. Its position can be influenced by conjugation and ring strain. The C-Br stretching vibrations are typically found in the fingerprint region of the spectrum.

Mass Spectrometry: Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Predicted Mass Spectrum Features for Methyl 2,6-dibromobenzoate:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (293.94). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show three peaks:

    • M⁺ (containing two ⁷⁹Br atoms)

    • [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom)

    • [M+4]⁺ (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1.

  • Key Fragmentation Pathways:

    • Loss of -OCH₃: A significant fragment will likely be observed corresponding to the loss of the methoxy group (•OCH₃), resulting in a fragment ion at m/z [M - 31]⁺.

    • Loss of -COOCH₃: Another common fragmentation for methyl esters is the loss of the entire carbomethoxy group (•COOCH₃), leading to a fragment at m/z [M - 59]⁺.

    • Loss of Br: Fragmentation involving the loss of a bromine atom (•Br) would result in a fragment at m/z [M - 79]⁺ or [M - 81]⁺.

Diagram of a Plausible Fragmentation Pathway:

fragmentation M [C₈H₆Br₂O₂]⁺ (M⁺) M_minus_31 [M - 31]⁺ Loss of •OCH₃ M->M_minus_31 M_minus_59 [M - 59]⁺ Loss of •COOCH₃ M->M_minus_59 M_minus_79 [M - 79]⁺ Loss of •Br M->M_minus_79

A simplified fragmentation pathway for Methyl 2,6-dibromobenzoate.

Experimental Protocols: A Roadmap for Acquisition

For researchers who synthesize Methyl 2,6-dibromobenzoate, the following general protocols are recommended for acquiring high-quality spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. If it is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Ionization: Electron Ionization (EI) is a common and effective method for this type of compound.

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or a GC-MS system) and acquire the mass spectrum.

Conclusion and Future Outlook

While experimentally determined spectroscopic data for Methyl 2,6-dibromobenzoate remains elusive in the public domain, this guide provides a robust, theory-backed framework for its predicted spectral characteristics. The provided analysis of expected ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, should serve as a valuable resource for any scientist working with this compound.

It is our hope that this guide will not only aid in the tentative identification of Methyl 2,6-dibromobenzoate but also encourage researchers who synthesize this compound to publish their characterization data, thereby filling this knowledge gap in the chemical literature.

References

Sources

Foundational

Introduction: The Structural Significance of Methyl 2,6-dibromobenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Methyl 2,6-dibromobenzoate For professionals in research, chemical sciences, and drug development, the precise and unambiguous structural elucidation of molecules is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Methyl 2,6-dibromobenzoate

For professionals in research, chemical sciences, and drug development, the precise and unambiguous structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of Methyl 2,6-dibromobenzoate, moving beyond mere data presentation to explain the underlying chemical principles and experimental considerations.

Methyl 2,6-dibromobenzoate is a disubstituted aromatic ester. Its structure is characterized by significant steric hindrance around the methyl ester group, caused by the two bulky bromine atoms in the ortho positions. This steric strain has profound and predictable consequences on the molecule's electronic properties and, consequently, its NMR spectra. Understanding these effects is key to a complete structural assignment.

Molecular Symmetry and Predicted Spectral Complexity

A crucial first step in NMR spectral interpretation is the analysis of molecular symmetry. Methyl 2,6-dibromobenzoate possesses a C₂ᵥ symmetry axis that bisects the C1-C4 bond and the ester group. This symmetry renders specific pairs of protons and carbons chemically equivalent, simplifying the resulting spectra.

  • ¹H NMR: There are three distinct sets of protons: the methyl protons (-OCH₃), the protons at the C3 and C5 positions (H3/H5), and the single proton at the C4 position (H4). Therefore, three signals are expected.

  • ¹³C NMR: Due to the same symmetry, six distinct carbon signals are anticipated: the methyl carbon (-OCH₃), the carbonyl carbon (C=O), the ipso-carbon (C1), the bromine-substituted carbons (C2/C6), the proton-bearing aromatic carbons (C3/C5), and the final aromatic carbon (C4).

Below is a diagram of the molecular structure with standardized numbering for reference throughout this guide.

Caption: Molecular structure of Methyl 2,6-dibromobenzoate.

Experimental Protocol for NMR Analysis

Scientific integrity demands a robust and reproducible experimental methodology. The following protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like Methyl 2,6-dibromobenzoate.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of Methyl 2,6-dibromobenzoate.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[1]

  • Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) which serves as an internal standard, with its signal defined as 0.00 ppm.[1]

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Spectrometer Setup and Acquisition
  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum, and integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Calibrate phase->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: Standard workflow for NMR sample analysis.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, chemical environment, and connectivity of protons.

  • Methyl Protons (-OCH₃): This group gives rise to a singlet, as there are no adjacent protons to cause splitting. Due to the deshielding effect of the adjacent oxygen atom, this signal is expected to appear around δ 3.9-4.0 ppm . Its integration value will correspond to 3 protons.

  • Aromatic Protons (H3, H4, H5): These three protons form an A₂B spin system due to the molecule's symmetry (H3 is equivalent to H5).

    • H4 Signal: The proton at the C4 position is coupled to two equivalent protons (H3 and H5). According to the n+1 rule, its signal will be split into a triplet . It is expected to appear around δ 7.1-7.3 ppm . The integration will be for 1 proton.

    • H3/H5 Signal: These two equivalent protons are coupled to the single H4 proton. This will split their signal into a doublet . Due to the deshielding effect of the adjacent bromine atoms, this signal will appear further downfield than H4, typically around δ 7.6-7.7 ppm . The integration will correspond to 2 protons.

    • Coupling Constant (J): The ortho-coupling constant (³JHH) between these aromatic protons is typically in the range of 7-9 Hz. The J value for the H4 triplet and the H3/H5 doublet will be identical.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents. A key feature in 2,6-disubstituted benzoates is the steric inhibition of conjugation; the bulky ortho groups force the carbomethoxyl group to twist out of the plane of the aromatic ring. This reduces the electronic communication between the ester and the ring, influencing the chemical shifts of the aromatic carbons.[3]

  • Methyl Carbon (-OCH₃): This aliphatic carbon is attached to an electronegative oxygen, placing its signal around δ 53 ppm .

  • Aromatic Carbons (C1-C6):

    • C4 (para-carbon): In many methyl benzoates, the para-carbon is deshielded by the electron-withdrawing ester group. However, due to the aforementioned steric inhibition of conjugation in the 2,6-disubstituted case, this effect is diminished, and the signal appears at a higher field than might otherwise be predicted.[3] It is expected around δ 128-130 ppm .

    • C3/C5: These carbons are adjacent to the bromine-substituted carbons and are expected to resonate in the aromatic region, likely around δ 131-133 ppm .

    • C2/C6 (ipso-carbons to Br): The direct attachment of the electronegative bromine atoms causes a significant deshielding effect. However, the "heavy atom effect" of bromine can also have a shielding influence. These signals are typically found in the range of δ 120-125 ppm .

    • C1 (ipso-carbon to Ester): This quaternary carbon is attached to the ester group and is typically found downfield in the aromatic region, around δ 133-135 ppm .

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield, typically in the range of δ 165-168 ppm .

Summary of NMR Data

The following table summarizes the predicted and assigned NMR data for Methyl 2,6-dibromobenzoate in CDCl₃.

¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~7.65Doublet (d)2H~8.0H3, H5
~7.20Triplet (t)1H~8.0H4
~3.95Singlet (s)3H--OCH₃
¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~166C=O
~134C1
~132C3, C5
~129C4
~122C2, C6
~53-OCH₃

Conclusion

The NMR spectra of Methyl 2,6-dibromobenzoate are a clear illustration of how molecular structure and symmetry govern spectroscopic output. The ¹H NMR spectrum is defined by a simple singlet and a characteristic A₂B aromatic pattern, while the ¹³C NMR spectrum is simplified to six signals due to molecular symmetry. The chemical shifts, particularly in the ¹³C spectrum, provide textbook examples of steric inhibition of conjugation, a crucial concept for scientists working with substituted aromatic systems. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this molecule.

References

  • Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • PubChem. Methyl 2,6-dibromobenzoate (C8H6Br2O2). Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2,6-dibromobenzoate

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2,6-dibromobenzoate, a halogenated aromatic compound relevant in synthetic chemistry and as a potential intermediate in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2,6-dibromobenzoate, a halogenated aromatic compound relevant in synthetic chemistry and as a potential intermediate in drug development. We will delve into the principles of its ionization and fragmentation, outline a robust analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), and provide insights for accurate data interpretation.

Introduction: The Analytical Imperative

Methyl 2,6-dibromobenzoate is an organobromine compound whose precise identification and characterization are crucial for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. When coupled with gas chromatography (GC), it provides a powerful platform for the separation and identification of this and related compounds in complex matrices. This document serves as a technical resource for researchers and professionals seeking to develop and validate methods for its analysis.

Core Molecular Characteristics

A foundational understanding of the analyte's properties is paramount before delving into its mass spectrometric behavior.

PropertyValueSource
Chemical Formula C₈H₆Br₂O₂PubChem[1][2]
Average Molar Mass 293.94 g/mol PubChem[1][2]
Monoisotopic Mass 291.87345 DaPubChem[1][2]
CAS Number 5900-53-8---

The most significant feature for mass spectrometry is the presence of two bromine atoms. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3][4] This gives rise to a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. For a dibrominated compound, this pattern manifests as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[4][5] This isotopic signature is a definitive marker for the presence of two bromine atoms in an ion.

Ionization & Fragmentation: An Electron Ionization (EI) Perspective

Electron Ionization (EI) is the most common and well-suited technique for the GC-MS analysis of volatile and semi-volatile compounds like Methyl 2,6-dibromobenzoate. In EI, the sample molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[6] This process imparts significant internal energy, leading to predictable bond cleavages and the formation of fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

3.1. The Molecular Ion Cluster

The first and most crucial observation in the EI spectrum of Methyl 2,6-dibromobenzoate is the molecular ion cluster. Based on the isotopic abundances of bromine, we can predict the following pattern:

  • M (m/z 292): Corresponds to the ion containing two ⁷⁹Br isotopes ([C₈H₆⁷⁹Br₂O₂]⁺•).

  • M+2 (m/z 294): The most abundant peak in the cluster, corresponding to the ion with one ⁷⁹Br and one ⁸¹Br isotope ([C₈H₆⁷⁹Br⁸¹BrO₂]⁺•).

  • M+4 (m/z 296): Corresponds to the ion containing two ⁸¹Br isotopes ([C₈H₆⁸¹Br₂O₂]⁺•).

The observation of this 1:2:1 triplet is the primary confirmation of the elemental composition.

3.2. Key Fragmentation Pathways

The fragmentation of Methyl 2,6-dibromobenzoate is primarily driven by the stability of the resulting ions. The most probable cleavages are adjacent to the carbonyl group and the aromatic ring.

  • Loss of a Methoxy Radical (•OCH₃): The most significant fragmentation pathway for methyl benzoate esters is the alpha-cleavage leading to the loss of the methoxy group (a neutral loss of 31 Da).[7] This results in the formation of a highly stable dibromobenzoyl cation. This fragment will also exhibit the characteristic 1:2:1 isotopic pattern.

    • [M - 31]⁺ at m/z 261, 263, 265 . The peak at m/z 263 is often the base peak (most intense peak) in the spectrum of dibromobenzoate isomers.[1]

  • Loss of a Bromine Radical (•Br): Cleavage of a carbon-bromine bond can occur, leading to the loss of a bromine radical (a neutral loss of 79 or 81 Da). This would result in a monobrominated fragment ion.

    • [M - 79]⁺ at m/z 213, 215 .

    • [M - 81]⁺ at m/z 211, 213 . The resulting isotopic pattern for this fragment would be a doublet with a 1:1 ratio, characteristic of a singly brominated species.

  • Formation of the Dibromophenyl Cation: Subsequent loss of carbon monoxide (CO, 28 Da) from the dibromobenzoyl cation ([M-31]⁺) can occur.

    • [C₇H₃Br₂O]⁺ → [C₆H₃Br₂]⁺ + CO

    • This would produce a fragment cluster at m/z 233, 235, 237 .

The following diagram illustrates these primary fragmentation pathways.

G M [C₈H₆Br₂O₂]⁺• m/z 292, 294, 296 (Molecular Ion) F1 [C₇H₃Br₂O]⁺ m/z 261, 263, 265 (Dibromobenzoyl Cation) M->F1 - •OCH₃ (31 Da) F2 [C₈H₆BrO₂]⁺ m/z 213, 215 M->F2 - •Br (79/81 Da) F3 [C₆H₃Br₂]⁺ m/z 233, 235, 237 (Dibromophenyl Cation) F1->F3 - CO (28 Da)

Predicted EI fragmentation of Methyl 2,6-dibromobenzoate.
Experimental Protocol: A Self-Validating GC-MS Workflow

A robust analytical method is self-validating, meaning its parameters are chosen to ensure reproducibility and accuracy. The following is a field-proven protocol for the analysis of halogenated organic compounds.[8][9]

4.1. Sample Preparation

  • Solvent Selection: Use a high-purity volatile solvent. Dichloromethane or ethyl acetate are excellent choices.

  • Concentration: Prepare a stock solution of Methyl 2,6-dibromobenzoate at 1 mg/mL. Create a working solution by diluting to 1-10 µg/mL.

  • Filtration: Ensure the final sample is free of particulates by passing it through a 0.22 µm PTFE syringe filter.

4.2. GC-MS Instrumentation & Parameters

ParameterRecommended SettingRationale
GC System Agilent 8860 GC or equivalentProvides reliable and reproducible chromatography.
MS System Agilent 5977 MSD or equivalentStandard quadrupole MS for routine analysis.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for aromatic compounds.
Injector Split/Splitless
    ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
    Temperature250 °CEnsures complete volatilization of the analyte.
    Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
    Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA robust general-purpose program for semi-volatile compounds.
MS Parameters
    Ionization ModeElectron Ionization (EI)Standard for creating reproducible fragmentation patterns.
    Electron Energy70 eVMaximizes ionization and provides library-searchable spectra.
    Source Temperature230 °CStandard temperature to maintain cleanliness and prevent condensation.
    Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
    Scan Rangem/z 40 - 400Covers the molecular ion and all expected major fragments.

The logical flow of the experimental setup is visualized below.

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column GC Column (Temperature Program) Injector->Column He Carrier IonSource EI Ion Source (70 eV) Column->IonSource Separated Analyte MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data Sample Sample (1 µL) Sample->Injector

Workflow for GC-MS analysis of Methyl 2,6-dibromobenzoate.
Data Interpretation: Synthesizing the Evidence

Accurate identification relies on the convergence of multiple data points.

  • Retention Time (RT): The time at which the compound elutes from the GC column serves as the first point of confirmation. It should be consistent across multiple runs.

  • Molecular Ion Confirmation: The primary piece of evidence is the presence of the m/z 292, 294, 296 cluster with a ~1:2:1 intensity ratio. This confirms the presence of two bromine atoms and establishes the molecular weight.

  • Fragmentation Pattern Analysis: The presence of the key fragment ion clusters, particularly the abundant dibromobenzoyl cation cluster at m/z 261, 263, 265, provides definitive structural confirmation. The mass spectral data for isomers like Methyl 3,5-dibromobenzoate shows the [M-31]⁺ fragment (m/z 263) as the top peak, strongly supporting this as the primary fragmentation pathway.[1]

Table of Expected Key Ions:

m/z (Isotope Cluster)Ion IdentitySignificance
292, 294, 296[C₈H₆Br₂O₂]⁺•Molecular Ion (M⁺•) - Confirms elemental composition
261, 263, 265[C₇H₃Br₂O]⁺[M - •OCH₃]⁺ - Confirms methyl ester structure
233, 235, 237[C₆H₃Br₂]⁺[M - •OCH₃ - CO]⁺ - Further structural support
211, 213, 215[C₈H₆BrO₂]⁺[M - •Br]⁺ - Confirms presence of bromine
Conclusion

The mass spectrometric analysis of Methyl 2,6-dibromobenzoate by EI-GC-MS is a straightforward yet powerful technique. The definitive isotopic signature of the two bromine atoms provides an unambiguous confirmation of elemental composition. This, combined with a predictable and logical fragmentation pattern dominated by the loss of the methoxy radical, allows for high-confidence structural elucidation. The protocol and interpretive guide presented here provide a robust framework for researchers, scientists, and drug development professionals to accurately identify and characterize this compound, ensuring data integrity in their respective fields.

References

  • PubChem. Methyl 3,5-Dibromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2,5-Dibromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. National Center for Biotechnology Information. [Link]

  • Holmstrand, H., et al. Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Rapid Communications in Mass Spectrometry, 2010. [Link]

  • U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Archive. [Link]

  • Teesch, L. M., & Adams, J. Reactions of O-. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study. Journal of the American Chemical Society, 1990. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Focant, J. F., & De Pauw, E. Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 2010. [Link]

  • NIST. Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • PubChem. 4,6-Dibromo-3-fluoro-2-methyl-benzoic acid methylester. National Center for Biotechnology Information. [Link]

  • Rostkowski, K. M., et al. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and Bioanalytical Chemistry, 2018. [Link]

  • All About Chemistry. Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Roy, M., et al. Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Journal of the American Society for Mass Spectrometry, 2018. [Link]

  • Focant, J. F., et al. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 2015. [Link]

  • Whitman College. GCMS Section 6.5. [Link]

  • Agilent Technologies. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]

  • PubChem. Methyl 2-bromobenzoate. National Center for Biotechnology Information. [Link]

  • Holmstrand, H., et al. Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. PubMed. [Link]

  • Sparkman, O. D. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • NIST. Methyl 2,6-dihydroxy-4-methylbenzoate. NIST Chemistry WebBook. [Link]

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Foundational

Technical Guide: Infrared Spectral Analysis of Methyl 2,6-dibromobenzoate

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of Methyl 2,6-dibromobenzoate . It is designed for researchers requiring precise spectral assignment and an understanding of the structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of Methyl 2,6-dibromobenzoate . It is designed for researchers requiring precise spectral assignment and an understanding of the structural dynamics—specifically Steric Inhibition of Resonance (SIR) —that define this molecule’s unique vibrational signature.[1]

Executive Summary & Structural Context

Methyl 2,6-dibromobenzoate (C₈H₆Br₂O₂) represents a classic case study in physical organic chemistry, demonstrating the profound impact of steric hindrance on vibrational spectroscopy. Unlike unsubstituted methyl benzoate, where the carbonyl group is coplanar with the aromatic ring to maximize conjugation, the 2,6-dibromo substitution pattern forces the ester moiety out of the aromatic plane.[1]

This phenomenon, known as the Ortho Effect or Steric Inhibition of Resonance (SIR) , results in a distinct "blue shift" (increase in wavenumber) of the carbonyl stretching frequency.[1] This guide details the theoretical basis, expected spectral bands, and validated experimental protocols for analyzing this compound.[1]

Structural Dynamics: The "Ortho Effect" Mechanism

To interpret the spectrum correctly, one must understand the electronic environment of the carbonyl group.[1]

The Resonance Decoupling Event

In a standard conjugated ester (e.g., Methyl Benzoate), the p-orbitals of the carbonyl carbon overlap with the π-system of the benzene ring.[1] This conjugation imparts partial single-bond character to the C=O bond, lowering its force constant and vibrational frequency (~1724 cm⁻¹).[1]

In Methyl 2,6-dibromobenzoate :

  • Steric Clash: The bulky bromine atoms at positions 2 and 6 physically obstruct the ester group.[1]

  • Torsional Rotation: To relieve this strain, the ester group rotates approximately 90° out of the plane of the benzene ring.[1]

  • Loss of Conjugation: The π-orbital overlap is broken.[1] The carbonyl group behaves more like an isolated aliphatic ester.[1]

  • Inductive Effect (-I): The electronegative bromine atoms exert an electron-withdrawing inductive effect through the sigma framework, further shortening the C=O bond and increasing the frequency.[1]

Result: The C=O stretch shifts significantly higher, typically into the 1740–1755 cm⁻¹ range.[1]

Spectral Assignment & Characteristic Bands

The following table synthesizes theoretical predictions with comparative experimental data from analogous 2,6-disubstituted benzoates.

Table 1: Diagnostic Vibrational Modes
Functional GroupMode DescriptionWavenumber (cm⁻¹)IntensityStructural Insight
C=O[1] (Ester) Stretching1740 – 1755 StrongPrimary Diagnostic: Elevated frequency due to loss of conjugation (SIR) and electron-withdrawing Br atoms.[1]
C-H (Aromatic) Stretching3050 – 3100WeakTypical for aromatic rings; often appears as a shoulder above 3000 cm⁻¹.[1]
C-H (Methyl) Stretching2950 – 2990Weak/MedAsymmetric/symmetric stretching of the methoxy (-OCH₃) group.[1]
C=C (Ring) Skeletal Vib.1570 – 1590MediumAromatic ring breathing modes; slightly altered by heavy halogen substitution.
C-O-C (Ester) Asym. Stretch1250 – 1290StrongThe "C-O" single bond stretch; broad and intense, typical of esters.
C-Br Stretching550 – 650 Med/StrongFound in the fingerprint region.[1] Heavy atom effect lowers this frequency significantly.[1]
1,2,3-Subst. Out-of-Plane Bend700 – 800StrongCharacteristic "3 adjacent hydrogens" pattern (positions 3, 4, 5 on the ring).

Note: The "Fingerprint Region" (<1000 cm⁻¹) will be dominated by C-Br stretches and ring deformations.[1] These bands are highly specific to the 2,6-substitution pattern and distinguish it from 2,4- or 3,5-isomers.[1]

Experimental Protocol: Validated Acquisition Workflow

Methyl 2,6-dibromobenzoate is typically a low-melting solid (approx.[1] MP 48-50°C) or a viscous liquid depending on purity and ambient temperature.[1] The Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to prevent melting/recrystallization artifacts during pressing.[1]

ATR-FTIR Method (Standard Operating Procedure)
  • Crystal Selection: Use a Diamond or ZnSe crystal (Diamond preferred for durability against halogens).[1]

  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.[1]

  • Sample Loading:

    • If Solid: Place a small amount (~5 mg) on the crystal center.[1] Apply the pressure clamp gently.[1] Warning: Excessive pressure may melt the sample due to localized heating, changing the path length or contact quality.[1]

    • If Liquid: Place a drop directly on the crystal; no clamp needed.[1]

  • Acquisition:

    • Range: 4000 – 450 cm⁻¹

    • Scans: 16 to 32 (Signal-to-Noise ratio > 100:1)

    • Resolution: 4 cm⁻¹[1][2]

  • Cleaning: Clean crystal immediately with Isopropanol (IPA).[1] Halogenated compounds can stain ZnSe if left prolonged.[1]

Quality Control & Logic Flow

To ensure the spectrum is valid and the compound is pure, follow this logical validation workflow.

SpectralValidation Start Acquire Spectrum (ATR-FTIR) CheckCO Check C=O Peak (1740-1755 cm⁻¹) Start->CheckCO Decision1 Is C=O < 1730? CheckCO->Decision1 CheckOH Check for OH Broadening (3200-3500 cm⁻¹) Decision2 Is OH Visible? CheckOH->Decision2 Decision1->CheckOH No (High Freq) Impurity2 Impurity Alert: Mono-bromo or Unsubstituted Contamination Decision1->Impurity2 Yes (Low Freq) Valid Spectrum Validated: SIR Effect Confirmed Decision2->Valid No Impurity1 Impurity Alert: Hydrolysis (Free Acid) or Wet Sample Decision2->Impurity1 Yes

Figure 1: Logic flow for validating the Methyl 2,6-dibromobenzoate spectrum. Key decision points screen for common synthesis byproducts (free acid) and verify the steric inhibition of resonance (SIR) shift.

Troubleshooting Common Impurities
  • Broad Peak at 3300 cm⁻¹: Indicates moisture or hydrolysis to 2,6-dibromobenzoic acid.[1] The ester bond is labile; ensure the sample is dried.[1]

  • Split Carbonyl Peak: If a shoulder appears at ~1725 cm⁻¹, the sample may contain Methyl 2-bromobenzoate (mono-substituted) as a synthesis impurity, which has partial conjugation.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[1][3][4] Methyl 2-bromobenzoate Infrared Spectrum. National Institute of Standards and Technology.[1][2] Retrieved from [Link][1]

    • Context: Provides the baseline spectrum for the mono-substituted analog, demonstrating the lower frequency shift (~1730 cm⁻¹) compared to the di-substituted target.[1]

  • Tiwari, V., et al. (2011).[1] Vibrational spectroscopic analysis of 2-bromobenzoic acid. Spectrochimica Acta Part A.

    • Context: Validates the vibrational modes of the brominated aromatic ring and the impact of halogen mass on fingerprint region frequencies.
  • ChemicalBook. (2024).[1] Methyl 2,6-dibromobenzoate Product Properties.

    • Context: Verification of physical state (solid/liquid transition)
  • Smith, B. C. (2011).[1] Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.[1]

    • Context: Authoritative source on the "Ortho Effect" and steric inhibition of resonance in carbonyl compounds.[1]

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity of Methyl 2,6-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Steric and Electronic Landscape of a Versatile Building Block Methyl 2,6-dibromobenzoate is a versatile synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Steric and Electronic Landscape of a Versatile Building Block

Methyl 2,6-dibromobenzoate is a versatile synthetic intermediate whose reactivity is profoundly influenced by the interplay of steric hindrance and electronic effects. The presence of two bromine atoms ortho to the methyl ester group creates a sterically congested environment around the carbonyl center and the aromatic ring. This unique structural feature dictates the feasibility and outcome of various transformations, making a nuanced understanding of its chemical behavior essential for its effective utilization in complex molecule synthesis. This guide provides a comprehensive overview of the reactivity of methyl 2,6-dibromobenzoate, offering insights into the mechanistic underpinnings of its reactions and practical guidance for its application in research and development.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The twin bromine atoms of methyl 2,6-dibromobenzoate serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the construction of a wide array of biaryl systems and other complex architectures. The steric hindrance imposed by the ortho substituents can influence the efficiency of these transformations, often necessitating the use of specialized catalyst systems.

A. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds.[1] In the case of methyl 2,6-dibromobenzoate, both mono- and diarylation can be achieved, with selectivity often dictated by the reaction conditions and the stoichiometry of the coupling partners. The steric bulk around the bromine atoms can make the second coupling more challenging than the first.

Key Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate these steps, especially with sterically hindered substrates. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.

Experimental Protocol: Mono-Arylation of Methyl 2,6-dibromobenzoate via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask is added methyl 2,6-dibromobenzoate (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 2-24 hours, with reaction progress monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012Varies
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O908Varies
Buchwald Ligand/PdOAc)₂K₃PO₄Toluene1106Varies

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Methyl 2,6-dibromobenzoate. (Note: Specific yields are highly dependent on the coupling partner and require experimental optimization).

Suzuki_Miyaura_Coupling cluster_start Reactants cluster_catalyst Catalytic Cycle cluster_end Products Methyl_2,6-dibromobenzoate Methyl 2,6-dibromobenzoate Oxidative_Addition Oxidative Addition Methyl_2,6-dibromobenzoate->Oxidative_Addition Arylboronic_Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Base Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Biaryl_Product Mono- or Di-arylated Product Reductive_Elimination->Biaryl_Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For methyl 2,6-dibromobenzoate, this reaction offers a route to ortho-alkynyl substituted benzoates, which are valuable precursors for various heterocyclic systems.

Causality in Experimental Choices: The use of a copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. The choice of an amine base, such as triethylamine or diisopropylethylamine, is important not only for scavenging the HX byproduct but also for preventing the homocoupling of the terminal alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling of Methyl 2,6-dibromobenzoate

  • Reaction Setup: In a Schlenk flask, methyl 2,6-dibromobenzoate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) are combined.

  • Solvent and Reagents: A degassed solvent such as THF or DMF is added, followed by an amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Reaction Conditions: The reaction is typically stirred at room temperature to 60 °C under an inert atmosphere until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride, water, and brine. After drying and concentration, the product is purified by column chromatography.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[3] This reaction has broad substrate scope and functional group tolerance. The application of this methodology to methyl 2,6-dibromobenzoate allows for the introduction of amino functionalities at the ortho positions, leading to precursors for various nitrogen-containing heterocycles and pharmacologically active molecules.

Expertise in Catalyst Selection: The success of the Buchwald-Hartwig amination on sterically hindered substrates like methyl 2,6-dibromobenzoate is highly dependent on the choice of a suitable palladium-ligand system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the challenging reductive elimination step that forms the C-N bond.

Buchwald_Hartwig_Amination cluster_start Reactants cluster_catalyst Catalytic Cycle cluster_end Product Methyl_2,6-dibromobenzoate Methyl 2,6-dibromobenzoate Oxidative_Addition Oxidative Addition Methyl_2,6-dibromobenzoate->Oxidative_Addition Amine R₂NH Amine_Coordination Amine Coordination Amine->Amine_Coordination Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Amine_Coordination Pd(II)_Amine_Complex [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Base Pd(II)_Amido_Complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Regeneration Arylamine_Product Arylamine Reductive_Elimination->Arylamine_Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

II. Reactivity of the Ester Functional Group

The methyl ester group in methyl 2,6-dibromobenzoate is subject to the significant steric hindrance imposed by the two ortho-bromo substituents. This steric shielding dramatically influences its reactivity in reactions such as hydrolysis and reduction.

A. Hydrolysis: A Challenging Transformation

The hydrolysis of the ester group in methyl 2,6-dibromobenzoate to the corresponding carboxylic acid is significantly retarded due to steric hindrance.[4] Standard hydrolysis conditions (e.g., aqueous NaOH at room temperature) are often ineffective. More forcing conditions, such as high temperatures and pressures, or the use of alternative mechanistic pathways, may be necessary to achieve this transformation.

Mechanistic Insight: The typical base-catalyzed hydrolysis of esters proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon (BAc2 mechanism). In methyl 2,6-dibromobenzoate, this attack is sterically hindered. An alternative, albeit less common, pathway is the SN2 attack of the hydroxide on the methyl group (BAl2 mechanism), which is less sensitive to steric hindrance around the carbonyl group.[5]

Experimental Protocol: Hydrolysis of Methyl 2,6-dibromobenzoate

  • Reaction Setup: Methyl 2,6-dibromobenzoate is dissolved in a suitable solvent mixture, such as dioxane/water or a high-boiling alcohol.

  • Reagents: A strong base, such as KOH or NaOH, is added in excess.

  • Reaction Conditions: The mixture is heated to reflux for an extended period (24-72 hours). The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. Recrystallization may be necessary for further purification.

B. Reduction of the Ester Group

The reduction of the ester functionality to the corresponding benzyl alcohol is also influenced by the steric environment. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effect this transformation, the reaction may require longer reaction times or higher temperatures compared to unhindered esters. Selective reduction of the ester in the presence of the aryl bromides is a key challenge.

Strategic Considerations: The choice of reducing agent is critical. Milder reducing agents may not be effective due to the steric hindrance. Conversely, overly reactive conditions might lead to the reduction of the aryl bromide moieties.

III. Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are the most common for functionalizing the aryl ring, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur.[6] The electron-withdrawing nature of the ester group and the two bromine atoms can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the ester. However, the steric bulk of the ortho-bromine atoms can hinder the approach of the nucleophile. For SNAr to be efficient, a strong nucleophile and often elevated temperatures are required.

IV. Grignard and Organolithium Reactions

The formation of a Grignard or organolithium reagent from methyl 2,6-dibromobenzoate is complicated by the presence of the ester functionality, which is electrophilic and would be attacked by the newly formed organometallic species. Therefore, protection of the ester group or the use of a transmetalation strategy would be necessary to utilize this compound in Grignard-type reactions.

Conclusion

Methyl 2,6-dibromobenzoate is a sterically hindered yet highly versatile building block. Its reactivity is dominated by the two ortho-bromo substituents, which serve as key functional handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl and other substituted aromatic systems. The steric hindrance also profoundly impacts the reactivity of the methyl ester group, making transformations such as hydrolysis and reduction challenging yet achievable under appropriate conditions. A thorough understanding of these steric and electronic effects is paramount for the successful application of methyl 2,6-dibromobenzoate in the synthesis of novel molecules for the pharmaceutical and materials science industries.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1–2), 46–49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508–524.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • PubChem. Methyl 2,6-dibromobenzoate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]

  • Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... ResearchGate. [Link]

  • Grignard Reaction. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • (PDF) MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. ResearchGate. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • ORGANIC CHEMISTRY. RSC Publishing. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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Foundational

Methyl 2,6-Dibromobenzoate: A Technical Guide to the Sterically-Shielded Scaffold

CAS: 25626-03-3 | Formula: C8H6Br2O2 | Mol. Weight: 293.94 g/mol Executive Summary Methyl 2,6-dibromobenzoate represents a specialized class of "sterically privileged" intermediates in organic synthesis. Unlike its unhin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 25626-03-3 | Formula: C8H6Br2O2 | Mol. Weight: 293.94 g/mol

Executive Summary

Methyl 2,6-dibromobenzoate represents a specialized class of "sterically privileged" intermediates in organic synthesis. Unlike its unhindered isomers, the 2,6-dibromo substitution pattern creates a "Steric Fortress" around the ester carbonyl, rendering it exceptionally resistant to standard nucleophilic attacks (hydrolysis/transesterification) while preserving the high reactivity of the aryl bromide bonds for cross-coupling. This guide analyzes its utility as a scaffold for synthesizing atropisomeric drugs, polycyclic aromatic hydrocarbons (PAHs), and rigid pharmaceutical backbones.

Structural Analysis & Strategic Utility

The core value of Methyl 2,6-dibromobenzoate lies in its orthogonal reactivity profile , governed by the "Ortho Effect."

The "Steric Fortress" Concept

In a standard benzoate, the carbonyl carbon is open to nucleophilic attack (trajectory ~107°). In Methyl 2,6-dibromobenzoate, the large van der Waals radii of the bromine atoms (1.85 Å) physically block this trajectory.

  • Consequence 1 (Stability): The ester group survives harsh basic conditions (e.g., during Suzuki coupling) that would hydrolyze a standard ester.

  • Consequence 2 (Regioselectivity): Reagents preferentially attack the bromine "handles" rather than the ester "shield."

The "Dual Handles"

The two bromine atoms are chemically equivalent but can be desymmetrized. Once the first bromine undergoes oxidative addition and coupling, the electronic and steric environment of the second bromine changes, allowing for sequential cross-coupling reactions to build non-symmetrical biaryls.

Synthesis: Overcoming the Ortho-Effect

Challenge: Direct Fischer esterification (Acid + Alcohol + H+) is kinetically inhibited because the tetrahedral intermediate cannot easily form due to crowding. Solution: The Acid Chloride Route is the industry standard for this substrate, utilizing a highly reactive acyl chloride intermediate to force the esterification.

Validated Synthesis Protocol

Reaction: 2,6-Dibromobenzoic acid


 Methyl 2,6-dibromobenzoate
Reagents & Stoichiometry
ReagentEquiv.Role
2,6-Dibromobenzoic acid1.0Substrate
Thionyl Chloride (

)
2.5Chlorinating Agent
Methanol (anhydrous)ExcessSolvent/Nucleophile
DMF (Catalytic)0.05Catalyst (Vilsmeier-Haack type)
TolueneSolventAzeotropic removal
Step-by-Step Methodology
  • Activation: In a flame-dried RBF equipped with a reflux condenser and

    
     guard tube, suspend 2,6-Dibromobenzoic acid (10 mmol) in dry Toluene (20 mL).
    
  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF reacts with

    
     to form the Vilsmeier reagent, which activates the carboxylic acid more effectively than 
    
    
    
    alone.
  • Chlorination: Add

    
     (25 mmol) dropwise at room temperature. Heat to reflux (80-90°C) for 3 hours. Gas evolution (
    
    
    
    ,
    
    
    ) will cease when complete.
  • Isolation of Acid Chloride: Concentrate the mixture in vacuo to remove excess

    
     and toluene. The residue is the crude 2,6-dibromobenzoyl chloride.
    
  • Esterification: Redissolve the residue in dry DCM (10 mL). Cool to 0°C. Add anhydrous Methanol (5 mL) slowly. The reaction is exothermic but rapid due to the high reactivity of the acid chloride.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash with brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Recrystallization from Hexanes/EtOAc (usually sufficient) or flash chromatography.

Reactivity Profile: Cross-Coupling

The 2,6-dibromo positions are sterically congested, making the Oxidative Addition step of the catalytic cycle difficult for standard Palladium catalysts (like


).
Recommended Catalytic Systems

For successful Suzuki-Miyaura coupling, use electron-rich, bulky phosphine ligands or NHC ligands to facilitate oxidative addition and stabilize the unsaturated Pd(0) species.

  • Ligand Class: Buchwald Dialkylbiaryl Phosphines (e.g., S-Phos , X-Phos ) or PEPPSI-IPr.

  • Base:

    
     (anhydrous) or 
    
    
    
    (for "anhydrous" conditions to protect sensitive groups).
  • Solvent: Toluene/Water (biphasic) or Dioxane.

Visualization: The Steric Coupling Cycle

The following diagram illustrates the pathway, highlighting the critical role of the bulky ligand in overcoming the steric barrier.

SuzukiCycle PreCat Pd(II) Pre-catalyst (e.g., Pd(OAc)2 + S-Phos) ActiveCat Active Species [L-Pd(0)] (Bulky Ligand Critical) PreCat->ActiveCat Activation OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] ActiveCat->OxAdd + Substrate (High Energy Barrier) Substrate Methyl 2,6-dibromobenzoate (Steric Bulk) Substrate->OxAdd TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Boronic / Base Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product 2-Aryl-6-bromobenzoate (Mono-coupled) RedElim->Product Output

Caption: Catalytic cycle emphasizing the necessity of bulky ligands (L) to facilitate oxidative addition on the sterically hindered 2,6-dibromo scaffold.

Case Study: Synthesis of Atropisomeric Biaryls

Methyl 2,6-dibromobenzoate is a precursor for Atropisomers —molecules with axial chirality due to restricted rotation.

Workflow:

  • First Coupling: Selective mono-coupling at C2 using 1.0 equiv of Boronic Acid A.

    • Result: Methyl 2-aryl-6-bromobenzoate. The remaining bromine and the ester group prevent the new aryl ring from rotating freely if the aryl ring is also substituted.

  • Second Coupling: Coupling at C6 using Boronic Acid B.

    • Result: A non-symmetrical 2,6-diarylbenzoate.[3]

  • Chiral Resolution: The resulting molecule exists as a racemic mixture of atropisomers (M and P helicity) which can be separated by chiral HPLC.

Experimental Protocol: Mono-Suzuki Coupling

Target: Methyl 2-(4-methoxyphenyl)-6-bromobenzoate

  • Charge: In a glovebox, combine Methyl 2,6-dibromobenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol),

    
     (2 mol%), and S-Phos (4 mol%).
    
  • Solvent: Add Toluene (4 mL) and

    
     (2M aq, 2 mL).
    
  • Reaction: Seal tube and heat to 100°C for 12 hours.

  • Workup: Cool, dilute with ether, wash with water. Purify via silica gel chromatography (0-10% EtOAc/Hexanes).

  • Note: The remaining bromine is deactivated slightly but the steric bulk is the primary challenge for the second coupling, often requiring higher temperatures (120°C) or stronger catalysts (e.g.,

    
    ).
    

Synthesis Workflow Diagram

SynthesisFlow Start 2,6-Dibromobenzoic Acid Step1 Activation (SOCl2, DMF, Reflux) Start->Step1 Inter Acid Chloride (Intermediate) Step1->Inter Step2 Esterification (MeOH, 0°C) Inter->Step2 Product Methyl 2,6-dibromobenzoate (Target Scaffold) Step2->Product App Suzuki Coupling (Pd-SPhos) Product->App Functionalization

Caption: Optimized synthesis route via acid chloride to overcome steric inhibition during esterification.

References

  • Biosynth. "2,6-Dibromobenzoic acid | 601-84-3." Biosynth Catalog. Link

  • Chem-Impex. "2,6-Dibromobenzoic acid - Applications in Synthetic Chemistry." Chem-Impex International. Link

  • PubChem. "Methyl 2,6-dibromobenzoate Compound Summary."[4] National Library of Medicine. Link

  • Royal Society of Chemistry. "Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides." RSC Advances. Link

  • National Institutes of Health (NIH). "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions." PubMed Central. Link

Sources

Exploratory

Technical Guide: Methyl 2,6-dibromobenzoate as a Strategic Scaffold in Medicinal Chemistry

Executive Summary Methyl 2,6-dibromobenzoate (CAS: 601-84-3) is not merely a reagent; it is a "privileged scaffold" precursor in modern medicinal chemistry.[1] Its value lies in its dense functionality —a central ester f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,6-dibromobenzoate (CAS: 601-84-3) is not merely a reagent; it is a "privileged scaffold" precursor in modern medicinal chemistry.[1] Its value lies in its dense functionality —a central ester flanked by two orthogonally reactive halogen sites. This specific substitution pattern (2,6-dibromo) introduces significant steric strain, which, while challenging for standard manipulations, offers unique opportunities for synthesizing atropisomeric drugs , poly-substituted benzenes , and fused heterocycles like xanthones and fluorenones .

This guide addresses the technical nuances of utilizing this building block, focusing on overcoming steric barriers and exploiting its reactivity for divergent library synthesis.

Part 1: Structural Analysis & Reactivity Profile

The "Orthogonal" Trap

The molecule features a methyl ester shielded by two bulky bromine atoms at the ortho positions. This creates two distinct reactivity zones:

  • The Electronic Zone (Aryl Halides): The C-Br bonds are electron-deficient due to the ester's -I/-M effect, making them highly activated for oxidative addition with Palladium (Pd), despite the steric bulk.

  • The Steric Zone (Ester): The carbonyl carbon is effectively "caged." Standard nucleophilic acyl substitution (

    
     mechanism) is severely retarded.
    
The Selectivity Opportunity

The symmetry of the molecule allows for:

  • Desymmetrization: Controlled mono-coupling to create chiral axes.

  • Sequential Functionalization: Utilizing the steric bulk to control the rate of the second coupling event.

Part 2: Divergent Synthetic Workflows

The following diagram illustrates the primary synthetic pathways accessible from this core scaffold.

DivergentSynthesis Core Methyl 2,6-dibromobenzoate (Core Scaffold) Mono Mono-Aryl Derivative (Desymmetrization) Core->Mono Suzuki (1.0 eq ArB(OH)2) Pd(OAc)2/SPhos Acid 2,6-Dibromobenzoic Acid (Hydrolysis Product) Core->Acid BBr3 or TMSI (Acyl-Alkyl Cleavage) Bis 2,6-Diaryl Benzoates (Atropisomers) Mono->Bis Suzuki (Excess Ar'B(OH)2) High Temp Xanthone Xanthone/Fluorenone Scaffolds Mono->Xanthone Intramolecular Cyclization

Figure 1: Divergent synthetic pathways from Methyl 2,6-dibromobenzoate. Green paths indicate C-C bond formation; dashed yellow indicates difficult ester cleavage; red indicates cyclization.

Part 3: Critical Experimental Protocols

Overcoming the "Steric Wall": Hydrolysis

The Problem: Standard saponification (NaOH/MeOH/H2O) often fails or requires refluxing for days, leading to decarboxylation or side reactions. The ortho-bromines block the trajectory of the hydroxide ion.

The Solution: Switch mechanisms from


 (acyl-oxygen cleavage) to 

or nucleophilic demethylation (

at the methyl group).
Protocol A: Lewis-Acid Mediated Demethylation

Recommended when the substrate is sensitive to harsh bases.

  • Reagents: Methyl 2,6-dibromobenzoate (1.0 equiv), Boron Tribromide (

    
    , 1M in DCM, 3.0 equiv).
    
  • Setup: Flame-dried round-bottom flask, Argon atmosphere.

  • Procedure:

    • Dissolve substrate in anhydrous DCM (0.1 M) and cool to -78°C.

    • Add

      
       dropwise over 15 minutes.
      
    • Allow to warm to 0°C and stir for 2-4 hours. Monitor by TLC; the acid is significantly more polar.

    • Quench: Pour carefully into ice-water (Exothermic!).

  • Workup: Extract with EtOAc. The acid product typically precipitates or partitions into the organic layer.

  • Why this works:

    
     complexes with the ester oxygen, facilitating nucleophilic attack by bromide on the methyl group, bypassing the sterically crowded carbonyl carbon.
    
Controlled Cross-Coupling (Suzuki-Miyaura)

The Problem: The steric bulk of the bromines can retard oxidative addition. Standard catalysts like


 are often too bulky and inactive.

The Solution: Use electron-rich, sterically demanding Buchwald ligands (SPhos or XPhos) which form highly active monoligated Pd(0) species.

Protocol B: Mono-Arylation (Desymmetrization)

Target: Synthesis of Methyl 2-bromo-6-phenylbenzoate.

ParameterConditionRationale
Catalyst

(5 mol%) + SPhos (10 mol%)
SPhos ensures oxidative addition occurs despite steric hindrance.
Base

(2.0 equiv)
Mild anhydrous base prevents ester hydrolysis competition.
Solvent Toluene/Water (10:1)Biphasic system protects the ester while solubilizing inorganic base.
Stoichiometry Boronic Acid (1.05 equiv)Slight excess ensures conversion without driving bis-coupling.

Step-by-Step:

  • Charge flask with Methyl 2,6-dibromobenzoate (1.0 eq), Aryl boronic acid (1.05 eq),

    
    , SPhos, and 
    
    
    
    .
  • Degas: 3 cycles of Vacuum/Argon backfill. Critical: Oxygen kills the active catalytic species.

  • Add degassed Toluene/Water.

  • Heat to 80°C for 12 hours.

  • Purification: Flash chromatography. The mono-coupled product usually elutes significantly later than the starting material but earlier than the bis-coupled byproduct.

Part 4: Case Study – Xanthone Synthesis

Methyl 2,6-dibromobenzoate is a premier precursor for Xanthones (tricyclic ether ketones), which are scaffolds for anticancer and anti-inflammatory agents.

Mechanism:

  • Step 1: Ullmann-type coupling with a phenol (e.g., 4-methoxyphenol) at one bromine site.

  • Step 2: Intramolecular Friedel-Crafts acylation or anionic cyclization.

Note: Modern approaches utilize One-Pot Cascade Reactions . Using


 in DMF at 140°C can induce both the ether formation and the subsequent cyclization by activating the remaining bromine for intramolecular substitution.

XanthonePath Start Methyl 2,6-dibromobenzoate Inter Intermediate: Diaryl Ether Start->Inter Phenol, CuI, K2CO3 (Ullmann Ether Synthesis) Product 1-Bromo-Xanthone Derivative Inter->Product Intramolecular Acylation/Cyclization

Figure 2: Simplified workflow for Xanthone construction.

References

  • Divergent Synthesis & Steric Hindrance

    • Title: Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides.
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Hydrolysis Mechanisms (BAl2 vs BAc2)

    • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[2]

    • Source: Arkivoc.[2]

    • URL:[Link]

  • Xanthone Synthesis Applications

    • Title: Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzo
    • Source: National Institutes of Health (PMC/J Org Chem).
    • URL:[Link]

  • Suzuki Coupling on Hindered Substrates

    • Title: Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores.
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "Methyl 2,6-dibromobenzoate" from 2,6-dibromobenzoic acid

Executive Summary & Strategic Analysis The synthesis of Methyl 2,6-dibromobenzoate from 2,6-dibromobenzoic acid presents a classic challenge in organic synthesis: Steric Inhibition of Resonance and Attack . Unlike unsubs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl 2,6-dibromobenzoate from 2,6-dibromobenzoic acid presents a classic challenge in organic synthesis: Steric Inhibition of Resonance and Attack .

Unlike unsubstituted benzoic acid, the 2,6-dibromo derivative possesses two bulky halogen atoms at the ortho positions. These atoms exert significant steric pressure, forcing the carboxyl group out of planarity with the aromatic ring (the "Ortho Effect"). More critically, they physically block the trajectory of nucleophiles (like methanol) attacking the carbonyl carbon during standard Fischer esterification. Consequently, traditional acid-catalyzed reflux in methanol often results in poor yields or unacceptably long reaction times.

To ensure high yields and purity, this guide presents two field-proven protocols that bypass this kinetic barrier:

  • Method A (Acyl Chloride Activation): The industrial standard for scalability. It activates the carbonyl into a highly reactive acyl chloride, lowering the activation energy for the subsequent methanolysis.

  • Method B (Carboxylate Alkylation): The laboratory standard for mildness. It avoids the blocked carbonyl entirely by shifting the electrophilic attack to an unhindered methyl iodide.

Decision Matrix: Selecting Your Protocol

DecisionMatrix Start Start: 2,6-Dibromobenzoic Acid Scale What is your reaction scale? Start->Scale Small < 5 Grams (Lab Scale) Scale->Small Large > 10 Grams (Process Scale) Scale->Large Sensitive Is the substrate acid-sensitive? Small->Sensitive MethodA METHOD A: Acid Chloride (SOCl2 / MeOH) • Scalable • Low Reagent Cost • Requires Gas Scrubbing Large->MethodA Preferred MethodB METHOD B: Alkylation (MeI / K2CO3) • Mild Conditions • No Acidic Gas • Higher Reagent Cost Sensitive->MethodB Yes Sensitive->MethodA No

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Method A: The Acyl Chloride Route (Scalable)

Principle: Conversion of the hydroxyl group (a poor leaving group) into a chloride (an excellent leaving group) using Thionyl Chloride (


).[1] The resulting acid chloride is so reactive that it overcomes the steric hindrance of the ortho-bromines.
Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 2,6-Dibromobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Quench: Anhydrous Methanol (excess)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ) or 
    
    
    
    line, caustic scrubber (for
    
    
    gas).
Protocol Steps
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dibromobenzoic acid (10 mmol) in anhydrous DCM (20 mL).

  • Activation: Add Thionyl Chloride (15-20 mmol) dropwise.

    • Critical: Add 2 drops of DMF . This forms the Vilsmeier-Haack intermediate, which catalytically accelerates the formation of the acid chloride, essential for sterically hindered substrates.

  • Reflux: Attach the reflux condenser (with gas scrubber attached) and heat the mixture to gentle reflux (approx. 40°C for DCM, 80°C if using Toluene) for 2–3 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a clear solution, indicating the formation of 2,6-dibromobenzoyl chloride.

  • Evaporation (Optional but Recommended): Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess

    
    . (If skipping this, ensure the subsequent methanol addition is very slow and controlled).
    
  • Esterification: Redissolve the residue in fresh anhydrous DCM (10 mL). Cool to 0°C in an ice bath. Add Methanol (50 mmol, excess) dropwise.

    • Note: The reaction is exothermic.

  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Evaporate the solvent. Dissolve the residue in Ethyl Acetate, wash with Saturated

    
     (to remove trace acid), then Brine. Dry over 
    
    
    
    and concentrate.
Method B: Nucleophilic Alkylation (Mild/Lab Scale)

Principle: This method utilizes an


 mechanism. The base deprotonates the acid to form a carboxylate anion. This anion then attacks the methyl group of Methyl Iodide (

). Because the attack occurs on the methyl group (unhindered) rather than the carbonyl (hindered), the steric bulk of the bromines is irrelevant.
Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 2,6-Dibromobenzoic acid (1.0 equiv)

  • Electrophile: Methyl Iodide (

    
    ) (1.5 - 2.0 equiv)
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 - 2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[8]

  • Equipment: Sealed tube or Round-bottom flask with stopper.

Protocol Steps
  • Solvation: Dissolve 2,6-dibromobenzoic acid (5 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    ) (7.5 mmol) in one portion. The suspension may bubble slightly (
    
    
    
    release). Stir for 15 minutes at Room Temperature (RT).
  • Alkylation: Add Methyl Iodide (

    
    ) (10 mmol) via syringe.
    
    • Safety Warning: MeI is a suspected carcinogen and volatile alkylating agent. Use a fume hood.

  • Reaction: Stir the mixture at RT for 4–12 hours.

    • Optimization: If using Acetone, mild heating (40°C) may speed up the reaction. In DMF, RT is usually sufficient.

  • Quench: Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a white solid.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash the organic layer thoroughly with water (to remove DMF) and brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Characterization & Quality Control

Verify the synthesis using NMR and IR.[9] The disappearance of the carboxylic acid proton and the appearance of the methyl singlet are definitive.

Feature2,6-Dibromobenzoic Acid (Starting Material)Methyl 2,6-Dibromobenzoate (Product)
1H NMR (CDCl3)

7.1-7.6 (m, Ar-H)

11.0-13.0 (br s, COOH)

7.1-7.6 (m, Ar-H)

3.98 (s, 3H, O-CH3)
IR Spectroscopy Broad O-H stretch (2500-3300

) C=O stretch ~1700

No O-H stretch C=O stretch shifts to ~1730-1740

Appearance White/Off-white solidWhite crystalline solid
Mechanistic Workflow (Method A)

Mechanism Acid 2,6-Dibromobenzoic Acid (Sterically Hindered) Inter Intermediate: Acid Chloride (Highly Reactive) Acid->Inter Prod Product: Methyl Ester Inter->Prod Reagent1 SOCl2 + DMF (Activator) Reagent1->Inter Reagent2 MeOH (Nucleophile) Reagent2->Prod

Figure 2: The activation strategy converts the hindered acid into a reactive acid chloride, facilitating the nucleophilic attack.

Safety & Hazard Management
  • Thionyl Chloride (

    
    ):  Reacts violently with water to release 
    
    
    
    and
    
    
    gases. Always use a trap/scrubber. Corrosive to skin and lungs.
  • Methyl Iodide (

    
    ):  Potent alkylating agent. Suspected carcinogen and neurotoxin. Use only in a well-ventilated fume hood with proper glove protection (Laminate/Silver Shield preferred over standard Nitrile for prolonged exposure).
    
  • Pressure: If performing Method B in a sealed tube, ensure the glassware is rated for pressure, although the reaction is generally low-pressure.

References
  • Vertex AI Search. (2026). Synthesis of methyl 2,6-dibromobenzoate from 2,6-dibromobenzoic acid protocol. 10

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. 11[3][6][8][12]

  • National Institutes of Health (NIH). (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters. 13

  • ResearchGate. (2013). Ideal conditions for methylating dihydroxy groups using potassium carbonate and methyl iodide. 8

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2,6-Dibromobenzoate

Executive Summary: Breaching the "Steric Fortress" Methyl 2,6-dibromobenzoate (CAS: 25625-73-0) represents a unique challenge and opportunity in medicinal chemistry. Structurally, it serves as a "linchpin" scaffold for s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Breaching the "Steric Fortress"

Methyl 2,6-dibromobenzoate (CAS: 25625-73-0) represents a unique challenge and opportunity in medicinal chemistry. Structurally, it serves as a "linchpin" scaffold for synthesizing m-terphenyls (common in liquid crystals and molecular motors) and resveratrol analogues.

However, it presents a paradox of reactivity :

  • Electronic Activation: The electron-withdrawing ester group lowers the LUMO energy of the ring, theoretically facilitating oxidative addition of Pd(0).

  • Steric Deactivation: The ortho-ester creates a "steric roof" over the C-Br bonds. Furthermore, the C1-Ester bond is flanked by two bulky bromine atoms, creating a congested environment that inhibits the coordination of the palladium catalyst.

This guide provides field-proven protocols to navigate this landscape, focusing on ligand selection and kinetic control to achieve selective mono-arylation (desymmetrization) or exhaustive bis-arylation .

Mechanistic Insight & Ligand Selection

The success of coupling at the 2,6-positions of a benzoate depends entirely on the cone angle and burying volume (%V_bur) of the phosphine ligand. Standard ligands like PPh3 (Tetrakis) often fail to drive the reaction to completion due to their inability to facilitate reductive elimination in such crowded systems.

The "Steric Wall" Diagram

The following diagram illustrates the kinetic bottlenecks caused by the 2,6-substitution pattern.

G cluster_ligands Ligand Selection Strategy Substrate Methyl 2,6-dibromobenzoate OA_Complex Oxidative Addition Complex (Sterically Crowded) Substrate->OA_Complex Fast (Electronic Activation) Pd0 L-Pd(0) Active Species Pd0->OA_Complex Transmetal Transmetallation (Rate Limiting Step 1) OA_Complex->Transmetal Slow (Steric Block) RedElim Reductive Elimination (Rate Limiting Step 2) Transmetal->RedElim MonoProduct Mono-Coupled Product RedElim->MonoProduct  Kinetic Control BisProduct Bis-Coupled Product MonoProduct->BisProduct  Requires High Temp/Bulky Ligands L1 SPhos/XPhos: Best for Bis-coupling L2 PPh3: Fails (Stalls at Mono) L3 P(tBu)3: High Reactivity

Figure 1: Mechanistic bottlenecks in the cross-coupling of 2,6-disubstituted benzoates. The steric bulk of the ester hinders transmetallation, requiring specialized ligands.

Critical Experimental Parameters

ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ In situ generation of active species is preferred over precatalysts like Pd(PPh₃)₄ to avoid inhibitory free phosphine.
Ligand Class Dialkylbiaryl phosphines (Buchwald)SPhos provides the optimal balance of stability and activity. XPhos is superior for the second coupling event.
Base K₃PO₄ (anhydrous)Weak bases (carbonates) are often too slow. Phosphate facilitates the transmetallation step in hindered boronic acids.
Solvent System Toluene/Water (10:1) A biphasic system often outperforms pure organics for solubilizing inorganic bases and boronic acids.
Temperature 80°C (Mono) / 110°C (Bis) Thermal energy is required to overcome the rotational barrier of the intermediate biaryl species.

Protocol A: Selective Mono-Arylation (Suzuki-Miyaura)

Objective: Desymmetrization to create a 2-aryl-6-bromo benzoate. Challenge: Preventing the second coupling (Bis-arylation). Strategy: Exploit the increased steric bulk of the mono-product to kinetically shut down the second cycle.

Materials
  • Methyl 2,6-dibromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Do not use excess.

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%) — Intentionally using a less active ligand to stop at mono.

  • Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/EtOH/H₂O (4:1:1)

Step-by-Step Procedure
  • Charge: In a reaction vial, combine Methyl 2,6-dibromobenzoate (294 mg, 1.0 mmol), Aryl Boronic Acid (1.05 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Degas: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.

  • Activation: Heat the reaction to 70°C (oil bath temperature).

  • Monitoring: Monitor by HPLC/UPLC every hour.

    • Checkpoint: The reaction usually stalls at ~90% conversion of starting material. Pushing for 100% often leads to 5-10% bis-product.

    • Stop Condition: Stop when Bis-product > 2%.

  • Workup: Cool to RT, filter through a pad of Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-product elutes significantly later than the starting dibromide but earlier than the bis-product.

Protocol B: Exhaustive Bis-Arylation (Synthesis of m-Terphenyls)

Objective: Synthesis of sterically congested 2,6-diarylbenzoates. Challenge: Forcing the second oxidative addition across a highly crowded biaryl bond. Strategy: Use "Flamethrower" ligands (SPhos/XPhos) and high temperature.

Materials
  • Methyl 2,6-dibromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (2.5 - 3.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%) — 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a separate small vial, mix Pd₂(dba)₃ and SPhos in 1 mL of toluene under Argon. Stir at RT for 10 mins. The solution should turn from dark purple to orange/brown, indicating ligation.

  • Main Vessel: Charge the dibromide (1.0 mmol), boronic acid (3.0 mmol), and K₃PO₄ (636 mg, 3.0 mmol) into a pressure tube.

  • Combine: Transfer the catalyst solution to the main vessel. Rinse with remaining toluene to reach a total volume of 0.2 M (5 mL).

  • Reaction: Seal the pressure tube and heat to 110°C for 16–24 hours.

    • Note: The high temperature is crucial to overcome the rotational barrier of the 2-aryl group, which blocks the 6-position.

  • Workup: Standard aqueous workup.

  • Purification: These products are often highly crystalline. Recrystallization from EtOH/Heptane is frequently superior to chromatography for isolation.

Protocol C: Sonogashira Coupling (Alkynylation)[2][3]

Context: Alkynes are "slimmer" (linear geometry) than aryl rings, making the Sonogashira coupling of 2,6-dibromobenzoates often easier than Suzuki coupling.

Materials
  • Methyl 2,6-dibromobenzoate (1.0 equiv)

  • Terminal Alkyne (2.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (2 mol%) — Co-catalyst essential for rate acceleration.

  • Diisopropylamine (DIPA) or Et₃N (as solvent and base)

Procedure
  • Dissolve the dibromide and catalyst (Pd + Cu) in degassed DIPA.

  • Add the alkyne slowly at RT.

  • Heat to 60°C .

  • Observation: A heavy precipitation of ammonium salt (DIPA-HBr) will occur. Ensure vigorous stirring.

  • Selectivity Note: Mono-alkynylation is difficult to control due to the high reactivity of the alkyne. If mono-alkynylation is required, use TMS-acetylene (1.0 equiv) at RT, then purify and deprotect.

Troubleshooting Guide

ObservationRoot CauseSolution
Stalled at Mono-product Steric hindrance prevents 2nd oxidative addition.Switch ligand to XPhos or P(tBu)₃ . Increase temp to 120°C (use mesitylene as solvent).
Protodebromination (H-Ar product)Reductive elimination of H-Pd-Ar (from solvent or moisture).Ensure strictly anhydrous conditions. Switch solvent from alcohols to Toluene/Dioxane.
Low Conversion (Start) Catalyst poisoning or poor initiation.Ensure the reaction mixture is degassed thoroughly (Oxygen kills electron-rich phosphines).
Hydrolysis of Ester Base is too strong or wet.Switch from Hydroxides/Carbonates to K₃PO₄ or CsF . Avoid MeOH/EtOH solvents.

References

  • Mechanistic Principles of Hindered Couplings

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Synthesis of m-Terphenyls from 2,6-Dihalo Precursors

    • Wright, R. S., & Vinod, T. K. (2003). Synthesis of m-terphenyl derivatives for potential use as tectons in crystal engineering. Tetrahedron Letters, 44(38), 7129–7132.

  • Sonogashira Coupling of Hindered Halides

    • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[2] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.

  • Regioselectivity in 2,6-Dihalopurines (Analogous System)

    • Hocek, M., & Dvořák, D. (2003). Regioselectivity of the Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines. Journal of Organic Chemistry.
  • General Review of 2,6-Disubstituted Benzoate Synthesis

    • Goossen, L. J., & Paetzold, J. (2004). Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or thioesters.

Sources

Method

Application Note: Purification of Methyl 2,6-dibromobenzoate by Column Chromatography

Executive Summary This guide details the purification protocol for Methyl 2,6-dibromobenzoate , a sterically congested aryl ester often used as a scaffold in Suzuki-Miyaura cross-couplings and pharmacophore synthesis. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for Methyl 2,6-dibromobenzoate , a sterically congested aryl ester often used as a scaffold in Suzuki-Miyaura cross-couplings and pharmacophore synthesis.

The purification of this specific molecule presents a unique challenge: the "Ortho Effect." The two bulky bromine atoms at the 2,6-positions create significant steric hindrance. While this protects the ester from hydrolysis, it also impedes the initial esterification reaction, frequently resulting in crude mixtures containing significant unreacted 2,6-dibromobenzoic acid.

This protocol prioritizes a hybrid purification strategy : chemically removing the acid precursor via liquid-liquid extraction (LLE) before polishing the neutral ester via flash column chromatography.[1] This approach prevents column saturation and "streaking," ensuring >98% purity.[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

PropertyValueNotes
Compound Name Methyl 2,6-dibromobenzoate
Structure Benzoate ester with Br at C2, C6High steric crowding around carbonyl
Molecular Weight ~293.94 g/mol
Physical State Low-melting solid / CrystallineMP approx. 50–55°C (lit.[1][2] varies by purity)
Polarity Low to ModerateLipophilic due to di-bromo substitution
Key Impurity 2,6-Dibromobenzoic acidVery polar, acidic (pKa ~2.0 due to ortho-halogens)
Detection UV Absorbance (254 nm)Strong aromatic absorption

Pre-Chromatography Workup (The "Self-Validating" Step)

Critical Insight: Do not inject the crude reaction mixture directly onto the column. The unreacted acid impurity can co-elute or cause band-broadening if present in high quantities.[1]

Protocol: Acid Removal Extraction
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Base Wash: Wash the organic layer 2× with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]

    • Mechanism:[3] The unreacted 2,6-dibromobenzoic acid is converted to its water-soluble sodium salt (benzoate).[1] The target methyl ester remains in the organic layer.[1]

  • Brine Wash: Wash 1× with saturated NaCl solution to remove trapped water.[1]

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate.

Validation Check: Spot the post-workup oil on a TLC plate alongside the crude. The baseline spot (acid) should be absent or significantly diminished.[1]

Method Development: Thin Layer Chromatography (TLC)[7][8]

Before running the column, precise Rf (Retention factor) targeting is required.[4]

  • Stationary Phase: Silica Gel 60 F254

  • Visualization: UV Lamp (254 nm)

Solvent Scouting

Due to the two bromine atoms, the target ester is quite lipophilic. Standard 20% EtOAc systems may move it too fast (Rf > 0.8), leading to poor separation.[1]

Solvent System (Hexane:EtOAc)Predicted Rf (Ester)Predicted Rf (Acid Impurity)Suitability
80:20 0.850.10Too Non-Polar (Ester elutes in void volume)
90:10 0.450.05Ideal (Good retention, clear separation)
95:5 0.250.00Good (High resolution, longer run time)

Recommendation: Use a 95:5 Hexane:EtOAc mixture for isocratic runs, or a gradient starting at 100% Hexane.[1]

Automated Flash Chromatography Protocol

A. Column Selection[1][5][7][8][10]
  • Stationary Phase: Spherical Silica Gel (20–40 µm) is preferred for tighter bands, though Irregular Silica (40–63 µm) is sufficient.[1]

  • Column Size: Load at 1–2% of silica weight (e.g., for 1g crude, use a 40g–80g column). Note: We use a lower loading ratio than usual because ortho-substituted aromatics can exhibit "fronting."

B. Sample Loading (Dry Loading)

Because the compound is a low-melting solid/oil, Dry Loading is superior to liquid injection to prevent solvent incompatibility effects.[1]

  • Dissolve crude in minimal DCM.[1]

  • Add Celite 545 or Silica Gel (ratio 1:2 sample:sorbent).[1]

  • Evaporate solvent on a rotovap until a free-flowing powder remains.[1]

  • Pack into a solid load cartridge (SLS).

C. Gradient Parameters[4][5][8]
  • Flow Rate: 30–40 mL/min (for a standard 40g column).[1]

  • Equilibration: 3 Column Volumes (CV) of 100% Hexane.

Step% Hexane% Ethyl AcetateDuration (CV)Purpose
1 10002Elute very non-polar impurities
2 100 → 900 → 1010Elute Target Ester
3 90 → 5010 → 505Wash off any remaining polars

Visualization of Workflow

The following diagram illustrates the critical decision pathways and separation logic.

PurificationWorkflow cluster_logic Separation Mechanism Start Crude Reaction Mixture (Ester + Acid + Byproducts) Extraction Liquid-Liquid Extraction (Wash w/ Sat. NaHCO3) Start->Extraction Remove Bulk Acid TLC TLC Scouting (Target Rf ~0.3-0.4) Extraction->TLC Verify Acid Removal Mech Acid (pKa ~2) stays in Aqueous Phase during extraction. Neutral Ester moves to Organic Phase. Extraction->Mech Loading Dry Loading (Adsorb on Celite/Silica) TLC->Loading Select 95:5 Hex:EtOAc Flash Flash Chromatography (0-10% EtOAc Gradient) Loading->Flash Solid Load Cartridge Fractions Fraction Analysis (UV/TLC) Flash->Fractions Collect UV Peaks Final Pure Methyl 2,6-dibromobenzoate (>98% Purity) Fractions->Final Combine & Evaporate

Caption: Workflow integrating chemical extraction (NaHCO3 wash) with chromatographic polishing to handle the specific polarity difference between the hindered ester and its acid precursor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Target Elutes too Fast (in Void) Solvent too polar.Reduce EtOAc to 0–5% initially.[1] The two Br atoms make the molecule very "greasy" (lipophilic).[1]
Broad/Streaking Peaks Sample overload or poor solubility.[1]Switch to Dry Loading (Celite). Ensure the column is flushed with Hexane first.[1]
Co-elution with Acid Skipped the NaHCO₃ wash.Stop. Perform the extraction described in Section 3 on the combined fractions and re-run.
Crystallization in Fraction Tubes High concentration/purity.[1]This is a good sign.[1] Dissolve crystals in DCM for transfer to the evaporation flask.

References

  • Teledyne ISCO. (2023).[1][5] CombiFlash NextGen User Manual: Flash Chromatography Principles.[1] Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][4] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[1][4] Journal of Organic Chemistry, 43(14), 2923–2925.[4] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11894, Methyl 2-bromobenzoate (Analogous physicochemical data).[1] Retrieved from [Link][1]

Sources

Application

Application Note: Optimization of Crystallization Parameters for Methyl 2,6-dibromobenzoate

Executive Summary & Physicochemical Context Methyl 2,6-dibromobenzoate presents a unique purification challenge due to the "Ortho Effect." Unlike its meta- or para-substituted isomers, the two bromine atoms at the 2 and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Methyl 2,6-dibromobenzoate presents a unique purification challenge due to the "Ortho Effect." Unlike its meta- or para-substituted isomers, the two bromine atoms at the 2 and 6 positions create significant steric crowding around the ester carbonyl.[1] This forces the ester moiety out of planarity with the aromatic ring, reducing conjugation and altering the dipole moment.[1]

Consequently, this compound often exhibits a low melting point (approx. 48–56 °C) and a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize from hot solutions.[1] Standard protocols for benzoate esters often fail, yielding impure oils.[1]

This guide details a Thermodynamically Controlled Crystallization protocol designed to overcome the kinetic trap of oiling out, ensuring high purity (>99%) for downstream palladium-catalyzed cross-coupling reactions.[1]

Pre-Crystallization Workup (Critical)

Expert Insight: You cannot successfully recrystallize this compound if significant unreacted 2,6-dibromobenzoic acid remains.[1] The acid impurity acts as a "crystal poison" and promotes oiling.[1]

Mandatory Pre-step: Before attempting crystallization, the crude material must be dissolved in Diethyl Ether or Ethyl Acetate and washed rigorously with saturated aqueous NaHCO₃ (2x) and 1M NaOH (1x) to strip the free acid. Dry the organic layer over MgSO₄ and concentrate fully to a solid/oil before proceeding.[1]

Solvent Selection Strategy

Due to the lipophilic nature of the dibromo-aryl core, the compound is highly soluble in standard organics (DCM, EtOAc).[1] The goal is to find a solvent system that marginalizes solubility at low temperatures without inducing phase separation (oiling) at high temperatures.[1]

Solvent Screening Data[1][2][3]
Solvent SystemSolubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Methanol (MeOH) HighModerateMedium (Oiling)Primary Choice
Ethanol (EtOH) Very HighHighHigh (Yield Loss)Not Recommended
Hexanes ModerateLowLowGood for washing
MeOH / Water (9:1) HighVery LowHigh (Oiling)Use only if pure MeOH fails
Hexane / EtOAc HighAdjustableLowSecondary Choice

Recommendation: Start with Methanol (MeOH) .[1] It offers the best balance of polarity to reject non-polar byproducts while having a steep enough solubility curve for recovery.[1]

Detailed Protocol: The "Slow-Cool" Technique

Safety Note: Organobromides can be irritants.[1] Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.[1]

Phase 1: Dissolution (Thermodynamic Equilibrium)[1]
  • Place 5.0 g of crude Methyl 2,6-dibromobenzoate in a 50 mL Erlenmeyer flask.

  • Add Methanol in small portions (start with 10 mL) while heating the flask in a water bath set to 50 °C .

    • Note: Do not use a heat gun or oil bath >60 °C. The compound's melting point is low; overheating will melt the solid before it dissolves, creating a biphasic oil system.[1]

  • Swirl continuously. Add MeOH until the solid just dissolves.

  • The 10% Excess Rule: Add exactly 10% more solvent volume than required for dissolution.[1] This buffer prevents premature precipitation during filtration.[1]

Phase 2: Hot Filtration (Removal of Particulates)[1]
  • While keeping the solution at 50 °C, filter through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel).

    • Why: Removing dust/fibers is critical.[1] These act as heterogenous nucleation sites that can trigger rapid, impure precipitation.[1]

Phase 3: Controlled Nucleation (The Critical Step)[1]
  • Insulation: Wrap the flask in a paper towel or place it inside a beaker of warm water (40 °C) to slow the cooling rate.

  • Seeding: If available, add a single seed crystal of pure product once the solution reaches ~35 °C.

  • Agitation: Do NOT stir or shake. Static cooling promotes large, pure crystal growth.[1]

  • Temperature Ramp:

    • Allow to reach Room Temperature (20–25 °C) over 2 hours.

    • Transfer to a refrigerator (4 °C) for 4 hours.

    • Optional: If yield is low, transfer to a freezer (-20 °C) overnight.

Phase 4: Isolation[1]
  • Filter the crystals using vacuum filtration (Buchner funnel).[1]

  • The Displacement Wash: Wash the filter cake with cold (-20 °C) Methanol (approx. 1-2 mL per gram of product).[1]

    • Caution: Do not over-wash.[1] The product has moderate solubility in MeOH.[1]

  • Dry under high vacuum (< 5 mbar) at Room Temperature for 4 hours. Do not heat-dry, as the compound may sublime or melt.[1]

Troubleshooting: The "Oiling Out" Phenomenon

If the solution turns cloudy and deposits liquid droplets instead of crystals, you are experiencing "oiling out."[1] This occurs when the saturation temperature is higher than the melting point of the solvated compound.[1]

Workflow: Rescuing an Oiled Batch

Recrystallization_Logic Start Problem: Solution Oils Out Reheat 1. Reheat to Dissolve Oil Start->Reheat AddSolvent 2. Add More Solvent (Lower Saturation Point) Reheat->AddSolvent Seed 3. Add Seed Crystal at T < Melting Point AddSolvent->Seed VigorousStir 4. Vigorous Stirring (Induce Nucleation) Seed->VigorousStir Success Crystallization Initiated VigorousStir->Success

[1][2] Caption: Figure 1: Remediation workflow for "oiling out." Increasing solvent volume lowers the saturation temperature below the compound's melting point, allowing solid phase formation.

Quality Control & Validation

After drying, the material must be validated against the following criteria:

ParameterAcceptance CriteriaMethod
Appearance White to off-white needles/platesVisual
Melting Point 52–56 °C (Sharp range < 2°C)Capillary MP
¹H NMR No peaks at δ 3.49 (MeOH) or δ 1.2 (Grease)400 MHz CDCl₃
Purity > 99.0%HPLC (UV 254 nm)

Note on NMR: The methyl ester singlet typically appears around δ 3.9–4.0 ppm.[1] The aromatic protons (H-3, H-4, H-5) will show a characteristic doublet-triplet-doublet pattern (or doublet-triplet if symmetrical) in the 7.0–7.6 ppm region.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for general recrystallization techniques and solvent selection). [1]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Authoritative source for physicochemical properties and specific purification protocols).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11894, Methyl 2-bromobenzoate (Analogous Structure Data). (Used for solubility modeling and safety data).[1] [1]

  • Sigma-Aldrich. Safety Data Sheet: Methyl 2-bromobenzoate. (Source for handling and toxicology data). [1][3]

Sources

Method

Application Notes &amp; Protocols: Leveraging Methyl 2,6-Dibromobenzoate in Advanced Multi-Step Synthesis

Introduction: The Strategic Value of a Sterically Hindered Building Block In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Sterically Hindered Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2,6-dibromobenzoate stands out as a uniquely valuable and versatile building block. Its structure is deceptively simple, yet it offers a powerful platform for creating sterically congested systems that are often challenging to access through other synthetic routes.

The core utility of this molecule lies in the distinct reactivity of its three functional components:

  • Two Bromine Atoms: Positioned ortho to the ester, these halogens are sterically hindered, a feature that necessitates specialized catalytic systems for successful transformation. This steric demand, however, is also an asset, enabling the synthesis of tetra-ortho-substituted biaryl systems, which are key structural motifs in many pharmaceuticals and advanced materials.[1][2][3]

  • A Methyl Ester Group: This electron-withdrawing group influences the reactivity of the aromatic ring and serves as a versatile handle for subsequent synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides.

This guide provides an in-depth exploration of methyl 2,6-dibromobenzoate as a precursor in cornerstone cross-coupling reactions, offering detailed protocols and the scientific rationale behind the experimental choices for researchers in drug discovery and materials science.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of methyl 2,6-dibromobenzoate is unlocked through palladium-catalyzed cross-coupling reactions. These methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and while the core mechanisms are well-understood, their application to sterically demanding substrates requires careful optimization of catalysts, ligands, and conditions.[4][5][6]

Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used method for the formation of C(sp²)–C(sp²) bonds, owing to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][7][8] When applied to methyl 2,6-dibromobenzoate, it provides a direct route to highly substituted biphenyl derivatives.

Causality Behind the Method: The primary challenge in coupling this substrate is overcoming the steric hindrance around the C-Br bonds. This steric shield slows down the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[1] To overcome this, highly active catalyst systems are required. These typically feature a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand, such as those developed by Buchwald and others.[3][4] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst, and accelerate the rate-limiting reductive elimination step to release the sterically congested biaryl product.[9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L Active Catalyst oa_complex Aryl-Pd(II)(L)-X Complex pd0->oa_complex tm_complex Aryl-Pd(II)(L)-R' Complex oa_label Oxidative Addition (Ar-X) oa_complex->tm_complex tm_label Transmetalation (R'-B(OR)2) re_label Reductive Elimination tm_complex->re_label product Aryl-R' Product re_label->pd0 re_label->product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Example: Synthesis of a Bis-Pocket Porphyrin Precursor A notable application involves using a related dibromo-aldehyde to synthesize sterically encumbered porphyrins, demonstrating the power of this method to build complex supramolecular structures.[11] A similar strategy can be applied to methyl 2,6-dibromobenzoate.

Experimental Protocol: Suzuki-Miyaura Coupling This protocol describes a general procedure for the monocoupling of methyl 2,6-dibromobenzoate with an arylboronic acid.

Suzuki_Workflow start Start reagents Combine Methyl 2,6-dibromobenzoate, Boronic Acid, Base (K3PO4), and Solvent (Dioxane/H2O) in a flask. start->reagents degas Degas the mixture via Sparge with Argon for 15-20 min. reagents->degas catalyst Add Pd-precatalyst and ligand under positive Argon pressure. degas->catalyst heat Heat reaction to 80-100 °C with vigorous stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT. Perform aqueous workup: Dilute with EtOAc, wash with H2O & brine. monitor->workup purify Dry organic layer (Na2SO4), concentrate, and purify by column chromatography. workup->purify end Isolated Product purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials & Reagents:

  • Methyl 2,6-dibromobenzoate (1.0 equiv)

  • Arylboronic Acid (1.1-1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%) or a suitable precatalyst

  • SPhos (4-10 mol%) or other bulky phosphine ligand

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2,6-dibromobenzoate, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand, dissolve in a small amount of degassed dioxane, and add this catalyst solution to the main reaction flask under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to 90-100 °C in a preheated oil bath.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted methyl benzoate.

Coupling PartnerCatalyst SystemConditionsYield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Dioxane/H₂O, 100 °C~85-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄, Toluene, 100 °C~90%
2-Methylphenylboronic acidXPhos-Pd-G3K₂CO₃, Dioxane/H₂O, 90 °C~75-85%
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃, DME/H₂O, 85 °C~70-80%
Note: Yields are representative and can vary based on specific reaction scale and purification.
Sonogashira Cross-Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly reliable method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials where the rigid, linear alkyne linker is a desired structural feature.[12][13] The reaction typically employs a dual catalytic system of palladium and copper(I).[13][14]

Causality Behind the Method: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki reaction. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the aryl-palladium(II) complex, which is generally faster than the direct reaction of the alkyne with the palladium complex.[13] An amine base is required to deprotonate the alkyne and to act as a scavenger for the H-X byproduct.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_aryl->pd0 Reductive Elimination product Ar-C≡C-R' Product pd2_aryl->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_x->cu_acetylide Alkyne + Base cu_acetylide->pd2_aryl Transmetalation cu_acetylide->cu_x

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

  • To a flame-dried Schlenk flask, add methyl 2,6-dibromobenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and Copper(I) Iodide (CuI, 4-5 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography to afford the aryl alkyne product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides.[15][16] This transformation is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules.[17]

Causality Behind the Method: Similar to Suzuki coupling, this reaction relies on the oxidative addition of the aryl halide to a Pd(0) center. The resulting complex then coordinates with the amine. Deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide) forms a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the C-N bond to release the aryl amine product and regenerate the Pd(0) catalyst.[18] The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is critical to facilitate this difficult reductive elimination step, especially with sterically hindered substrates.[15][17]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) to a flame-dried Schlenk tube.

  • Add methyl 2,6-dibromobenzoate (1.0 equiv).

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Add the amine (primary or secondary, 1.2 equiv).

  • Seal the tube and heat in a preheated oil bath at 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Filter the mixture through Celite, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

Methyl 2,6-dibromobenzoate is a formidable starting material for synthetic chemists aiming to construct complex, sterically congested molecules. Its true potential is realized through modern palladium-catalyzed cross-coupling reactions, which, with the right choice of ligands and conditions, can overcome the inherent steric challenges. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and modular pathways to diverse scaffolds of high value to the pharmaceutical, agrochemical, and materials science industries.[19] The products of these initial couplings, being substituted methyl benzoates, are themselves versatile intermediates ready for further elaboration, ensuring that the synthetic utility of methyl 2,6-dibromobenzoate will continue to expand as new catalytic methods are developed.

References

  • Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... - ResearchGate. Available at: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - MDPI. Available at: [Link]

  • CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents.
  • Understanding 2,6-Dibromobenzoic Acid: A Key Player in Organic Synthesis. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry - The Aquila Digital Community. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2 - Google Patents.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. Available at: [Link]

  • Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC - NIH. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal. Available at: [Link]

  • 2.2.1 Cross-Coupling Methods for Methylation - ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki-Miyaura - eScholarship.org. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

  • Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 2,6-dibromobenzoate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 2,6-dibromobenzoate. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2,6-dibromobenzoate. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

The primary and most reliable route to Methyl 2,6-dibromobenzoate is the acid-catalyzed esterification of 2,6-dibromobenzoic acid. This guide will focus exclusively on this pathway, as alternative routes, such as the direct bromination of methyl benzoate, are synthetically challenging and inefficient due to the electronic deactivating and meta-directing nature of the ester group.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used method for synthesizing Methyl 2,6-dibromobenzoate?

The most efficient and widely adopted method is the Fischer-Speier esterification of 2,6-dibromobenzoic acid using methanol as both the reagent and solvent, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is governed by Le Chatelier's principle, where using a large excess of methanol drives the equilibrium towards the formation of the desired methyl ester product.[5]

Q2: How does the structure of 2,6-dibromobenzoic acid impact the esterification reaction?

The two bromine atoms at the ortho positions to the carboxylic acid group present significant steric hindrance.[6] This bulkiness impedes the nucleophilic attack of methanol on the protonated carbonyl carbon. Consequently, this reaction requires more forcing conditions—such as elevated temperatures and extended reaction times—compared to the esterification of unhindered benzoic acids.

Q3: What are the critical parameters to control for a high-yield synthesis?

There are four primary parameters that must be carefully controlled:

  • Water Removal: The reaction is reversible, and water is a byproduct. Its presence will shift the equilibrium back towards the starting materials. Using a large excess of the alcohol (methanol) and ensuring anhydrous conditions are paramount.

  • Catalyst Choice and Concentration: A strong protic acid is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Sulfuric acid is common due to its high boiling point and dehydrating properties.

  • Temperature: A sufficiently high temperature is needed to overcome the activation energy, which is elevated due to the steric hindrance from the ortho-bromo groups. Refluxing in methanol is a standard condition.

  • Reaction Time: Due to the aforementioned steric hindrance, the reaction is often slow. Reaction times of 8-24 hours are common to drive the reaction to completion.

Q4: Can alternative esterification methods be used?

Yes, while Fischer esterification is the most common, other methods can be employed, particularly for small-scale syntheses or when starting material is sensitive to strong acids and high heat. One such method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol in the presence of a non-nucleophilic base like pyridine or triethylamine. This is a higher-yielding but less atom-economical, two-step process.

Experimental Protocol: Fischer Esterification

This protocol provides a robust, self-validating method for the synthesis of Methyl 2,6-dibromobenzoate.

Materials:

  • 2,6-dibromobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromobenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq, which also serves as the solvent).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and H₂SO₄), and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel if necessary.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

This is the most common problem and can be diagnosed by following a logical workflow.

LowYield cluster_tlc TLC/LC-MS Analysis cluster_solutions Potential Causes & Solutions start Low / No Yield Observed check_tlc Analyze TLC/LC-MS of Crude Reaction Mixture start->check_tlc spot_sm Only Starting Material (SM) Spot/Peak Present check_tlc->spot_sm Result spot_both Both SM and Product Spots/Peaks Present check_tlc->spot_both Result spot_streaking Streaking / Multiple Unidentified Spots check_tlc->spot_streaking Result cause_no_reaction Cause: Reaction Did Not Initiate - Inactive/Insufficient Catalyst? - Temperature Too Low? spot_sm->cause_no_reaction cause_incomplete Cause: Incomplete Conversion - Insufficient Reaction Time? - Reversibility (Water Present)? spot_both->cause_incomplete cause_decomp Cause: Product/Reagent Decomposition - Temperature Too High? - Impure Starting Materials? spot_streaking->cause_decomp solution_no_reaction Solution: 1. Verify catalyst source and increase loading (e.g., to 0.3 eq). 2. Ensure proper reflux temperature is reached. cause_no_reaction->solution_no_reaction solution_incomplete Solution: 1. Extend reflux time (e.g., to 24-36h). 2. Use anhydrous methanol and glassware. cause_incomplete->solution_incomplete solution_decomp Solution: 1. Confirm reflux temp is not excessive. 2. Verify purity of 2,6-dibromobenzoic acid. cause_decomp->solution_decomp

Caption: Troubleshooting workflow for low yield diagnosis.

Q: My reaction has stalled, with significant starting material remaining even after 24 hours. What should I do?

  • Expert Insight: This points to either an equilibrium issue or insufficient activation. The steric hindrance of the starting material makes it particularly sensitive to reaction conditions.

  • Causality & Solution:

    • Check for Water: The primary culprit is often adventitious water. Ensure your methanol is anhydrous and all glassware was thoroughly dried. The sulfuric acid catalyst itself is hygroscopic and should be from a freshly opened bottle if possible.

    • Increase Catalyst Loading: The protonation of the carbonyl is a pre-equilibrium step. Increasing the H₂SO₄ concentration to 0.3-0.4 equivalents can increase the concentration of the activated intermediate, accelerating the reaction.

    • Increase Methanol Excess: If practical, increasing the molar equivalents of methanol can further shift the equilibrium towards the product.

Issue 2: Product is a Dark Oil or Discolored Solid

Q: After workup, my product is a dark brown oil instead of the expected white/off-white solid. What caused this?

  • Expert Insight: Dark coloration typically indicates decomposition or side reactions, often caused by excessive heat or catalyst activity.

  • Causality & Solution:

    • Overheating: While reflux is necessary, excessively high temperatures (e.g., from a heating mantle set too high) can cause charring, especially with concentrated sulfuric acid. Use a temperature-controlled oil bath for gentle, consistent heating.

    • Incomplete Neutralization: Residual acid in the crude product can cause degradation over time, especially during concentration on a rotary evaporator. Ensure the wash with saturated sodium bicarbonate is thorough. Test the aqueous layer with pH paper to confirm it is basic before proceeding.

    • Starting Material Purity: Impurities in the starting 2,6-dibromobenzoic acid can lead to colored byproducts. Verify its purity by melting point or NMR before starting the reaction.

Reaction Parameters and Data

The following table summarizes typical reaction conditions for optimizing the yield of Methyl 2,6-dibromobenzoate.

ParameterRecommended RangeRationale & Expert Notes
Molar Ratio (Acid:MeOH) 1 : 20 to 1 : 50A large excess of methanol is crucial to drive the reaction equilibrium forward (Le Chatelier's Principle).[5]
Catalyst (H₂SO₄) 0.1 - 0.3 eqBalances reaction rate with potential for side reactions. Higher loading may be needed for stubborn reactions.
Temperature Reflux (~65 °C)Necessary to overcome the steric hindrance presented by the ortho-bromo substituents.
Reaction Time 12 - 24 hoursThe sterically hindered substrate requires a longer reaction time for high conversion.
Typical Yield 85 - 95%Yields are highly dependent on adherence to anhydrous conditions and complete reaction time.

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed Fischer esterification mechanism, highlighting the key steps.

FischerEsterification Fischer Esterification Mechanism start_acid 2,6-Dibromobenzoic Acid protonated_acid Protonated Carbonyl start_acid->protonated_acid 1. Protonation (Fast) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate 2. Nucleophilic Attack (Slow, RDS) protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester 3. Proton Transfer & Water Elimination final_product Methyl 2,6-dibromobenzoate protonated_ester->final_product 4. Deprotonation (Fast) H2O H₂O protonated_ester->H2O Byproduct H_plus_out H⁺ H_plus H⁺ (from H₂SO₄) MeOH CH₃OH

Caption: Key steps in the Fischer esterification of 2,6-dibromobenzoic acid.

Note: Due to limitations in generating complex chemical structure images directly in DOT language, image placeholders are used. The labels describe the intermediates accurately.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2, 6-dihalogenated methyl benzoate.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
  • Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • ChemicalBook. (n.d.). Methyl 2-bromobenzoate synthesis.
  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • RSC Education. (n.d.). Nitration of methyl benzoate | Resource.
  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
  • PMC. (n.d.). Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate).
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • ResearchGate. (n.d.). Synthesis of 2,6-Dimethoxy-3-(3-methyl-2-butenyl)-1,4-benzoquinone Using Organometallic Reagents.
  • PMC - NIH. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • YouTube. (2021, November 11). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid).
  • (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture.
  • Biosynth. (n.d.). 2,6-Dibromobenzoic acid | 601-84-3 | FD15313.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PMC - NIH. (n.d.). Methyl 3,5-dibromo-2-diacetylaminobenzoate.
  • ChemScene. (n.d.). 2,6-Dibromobenzoic acid methyl ester | 873994-34-4.
  • brainly.com. (2023, August 14). [FREE] Draw a detailed mechanism for the bromination of methyl benzoate. - Illustrate the relative energies of.
  • YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene.
  • (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment.
  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).

Sources

Optimization

Technical Support Center: Purification &amp; Synthesis of Methyl 2,6-dibromobenzoate

Ticket ID: M26DB-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming Steric Hindrance in 2,6-Disubstituted Benzoates Core Directive: The "Steric Fortress" Concept Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M26DB-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming Steric Hindrance in 2,6-Disubstituted Benzoates

Core Directive: The "Steric Fortress" Concept

Welcome to the technical support hub for Methyl 2,6-dibromobenzoate . If you are here, you are likely experiencing low yields, persistent starting material contamination, or difficulty crystallizing your product.

The Root Cause: The 2,6-dibromo substitution pattern creates a "Steric Fortress" around the carbonyl carbon. Two massive bromine atoms physically block the trajectory of nucleophiles (like methanol) required for standard esterification. Furthermore, they twist the carboxyl group out of plane with the benzene ring (the Ortho Effect ), altering its electronic properties [1, 2].[1]

Implication for You:

  • Standard Fischer Esterification (H₂SO₄/MeOH) will fail or proceed at glacial rates.

  • Purification is deceptive. The unreacted acid (2,6-dibromobenzoic acid) is surprisingly lipophilic and may not wash out with standard mild basic washes, leading to "Ghost Acid" contamination in your final NMR.

Troubleshooting Guides (Q&A Format)

Issue 1: "I washed the reaction mixture with saturated NaHCO₃, but NMR still shows 15% starting acid."

Diagnosis: The "Ghost Acid" Phenomenon. Technical Explanation: While 2,6-dibromobenzoic acid is more acidic than benzoic acid due to the inhibition of resonance (Ortho Effect) [3], its conjugate base (the carboxylate salt) is extremely bulky and lipophilic. In a biphasic system (e.g., DCM/Water), the sodium salt may form tight ion pairs that partition back into the organic layer or form stable emulsions, evading the aqueous waste stream.

Corrective Protocol:

  • Switch Solvents: Do not use Dichloromethane (DCM) for the wash.[2] Use Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) . The sodium salt is less soluble in ether than in chlorinated solvents.

  • Aggressive Wash:

    • Dilute the organic layer significantly.

    • Wash with 1M NaOH (cold) instead of NaHCO₃. The higher pH ensures complete deprotonation.

    • Critical Step: Back-extract the combined aqueous basic layers with fresh ether to recover any trapped ester, then discard the aqueous phase (which holds the acid impurity).

Issue 2: "The reaction turned dark brown/red, and the color persists after workup."

Diagnosis: Halogen leaching and oxidation. Technical Explanation: Brominated aromatics are light-sensitive. Trace amounts of free bromine (


) or radical species can form, especially if thionyl chloride (

) was used with heating. This results in colored tars that co-crystallize with the product.

Corrective Protocol:

  • The Quench: Add a 10% Sodium Thiosulfate (

    
    )  wash step immediately after the initial water wash. This reduces elemental bromine to water-soluble bromide ions.
    
  • Polishing: If the solid remains off-white, dissolve in warm hexanes and treat with Activated Carbon for 15 minutes, then filter through Celite before crystallization.

Issue 3: "I'm afraid to use strong base or heat during purification. Will the ester hydrolyze?"

Diagnosis: Unfounded fear of reversion. Technical Explanation: The same steric hindrance that makes the ester hard to make also makes it incredibly hard to break. The bromine atoms shield the carbonyl from water/hydroxide attack. Methyl 2,6-dibromobenzoate is exceptionally stable to hydrolysis compared to unsubstituted benzoates [4].

Recommendation: You can safely wash with 1M NaOH or heat during recrystallization without fear of significant hydrolysis.

Validated Experimental Workflows

Workflow A: The "Sledgehammer" Method (Acid Chloride)

Best for scale-up (>5g). Uses steric bulk to your advantage.

  • Activation: Reflux 2,6-dibromobenzoic acid in neat Thionyl Chloride (

    
    )  (3.0 equiv) with a catalytic drop of DMF for 3 hours.
    
    • Note: The formation of the acid chloride overcomes the steric barrier by creating a highly reactive intermediate [5].

  • Evaporation: Remove excess

    
     under vacuum. Add dry toluene and evaporate again (azeotropic removal) to ensure all acidic fumes are gone.
    
  • Esterification: Dissolve the residue in dry DCM. Add Methanol (5.0 equiv) and Pyridine (1.1 equiv) at 0°C, then warm to room temperature.

    • Why Pyridine? It acts as a proton scavenger and nucleophilic catalyst [6].

Workflow B: The "Sniper" Method (Alkylation)

Best for small scale (<1g) or if acid-sensitive.

  • Deprotonation: Dissolve acid in DMF or Acetone . Add

    
     (1.5 equiv) . Stir for 30 mins.
    
  • Attack: Add Methyl Iodide (MeI) (1.5 equiv) dropwise.

  • Mechanism: This proceeds via

    
     attack on the methyl iodide. The steric hindrance at the benzoate carbonyl is irrelevant because the nucleophile (carboxylate) attacks the methyl group of MeI, which is unhindered.
    

Visualization & Logic

Diagram 1: Purification Decision Logic

This flowchart guides you through the purification process based on the impurity profile of your crude mixture.

PurificationLogic Start Crude Methyl 2,6-dibromobenzoate Check1 Check TLC/NMR: Significant Starting Material? Start->Check1 Wash Aggressive Wash Cycle: 1. Dissolve in Et2O (Not DCM) 2. Wash 2x 1M NaOH 3. Wash 1x Brine Check1->Wash Yes (>5% Acid) Check2 Color/Purity Check: Is solid white? Check1->Check2 No (<5% Acid) Wash->Check2 Carbon Activated Carbon Treatment (in hot Hexane) Check2->Carbon Colored/Tar Cryst Recrystallization: Solvent: MeOH/H2O or Hexane Check2->Cryst Off-white Solid Carbon->Cryst Final Pure Product (White Crystalline Solid) Cryst->Final

Caption: Decision tree for purifying sterically hindered benzoate esters. Note the prioritization of solvent choice in the wash step.

Diagram 2: The Steric Mechanism

Understanding why Fischer esterification fails (Path A) while Alkylation succeeds (Path B).

StericMechanism cluster_Fischer Path A: Fischer Esterification (BLOCKED) cluster_Alkylation Path B: Alkylation (SUCCESS) Acid 2,6-Dibromobenzoic Acid (Sterically Crowded) TS_Fischer Tetrahedral Intermediate (Too Crowded) Acid->TS_Fischer + MeOH / H+ Salt Carboxylate Anion (Nucleophile) Acid->Salt + Base (K2CO3) Fail Reaction Stalls TS_Fischer->Fail Steric Clash Product Methyl Ester Formed Salt->Product + MeI (SN2 Attack) MeI Methyl Iodide (Unhindered Electrophile) MeI->Product

Caption: Mechanistic comparison. Path A requires attack AT the crowded carbonyl. Path B uses the carboxylate to attack an unhindered methyl group.

Data Summary: Physical Properties & Solvents[2][3][4][5][6]

PropertyValue / RecommendationContext
Melting Point ~48-50°C (Ester) vs ~145°C (Acid)Use MP to quickly assess acid contamination.
Recrystallization Solvent Methanol/Water (9:1) Dissolve in hot MeOH, add H₂O until turbid, cool slowly.
Alternate Solvent Hexane (Cold) Product is soluble in hot hexane, less so in cold. Good for removing tars.
Wash Solvent Diethyl Ether Prevents emulsion formation better than DCM.
TLC System Hexane:EtOAc (9:1) Acid stays at baseline; Ester moves to

~0.4-0.5.

References

  • Wikipedia . Ortho effect. Retrieved from .

  • StackExchange Chemistry . Does unsubstituted benzoic acid not show resonance due to steric effects? (2013).[3] Retrieved from .

  • Brainly . Why esterification of benzoic acid is easy but not in case of 2,6 dimethyl benzoic acid. (2022). Retrieved from .

  • Science-Chemical Encyclopedia . Steric hindrance of 2,6-disubstituted benzoic acid derivatives. (2019). Retrieved from .

  • Chemistry LibreTexts . Acid Halides for Ester Synthesis. (2021).[4] Retrieved from .

  • Chemguide . Preparation of Acyl Chlorides. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Methyl 2,6-Dibromobenzoate Chemistry

Topic: Troubleshooting Dehalogenation Side Reactions Executive Summary & Substrate Analysis Methyl 2,6-dibromobenzoate presents a unique challenge in transition metal catalysis and metallation chemistry. Unlike its 3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dehalogenation Side Reactions

Executive Summary & Substrate Analysis

Methyl 2,6-dibromobenzoate presents a unique challenge in transition metal catalysis and metallation chemistry. Unlike its 3,5- or 2,4-isomers, the 2,6-substitution pattern creates a "picket fence" steric environment around the ester and the halogen sites.

The Core Conflict:

  • Electronic Activation: The electron-withdrawing ester group activates the C-Br bonds for oxidative addition (in Pd catalysis) or metal-halogen exchange (Li/Mg).

  • Steric Penalty: The bulky bromines force the ester group out of planarity, and the resulting metal complexes are highly crowded.

The Consequence: This steric crowding retards the desired bimolecular steps (like transmetallation), extending the lifetime of reactive intermediates. This "loitering" allows faster, unimolecular side reactions—specifically hydrodehalogenation (replacement of Br with H)—to dominate.

Diagnostic Workflow: Palladium-Catalyzed Cross-Couplings

Symptom: You are attempting a Suzuki, Sonogashira, or Buchwald-Hartwig coupling, but LC-MS shows significant formation of Methyl 3-bromobenzoate (mono-dehalogenation) or Methyl benzoate (double dehalogenation).

Mechanism of Failure: The Hydride Trap

In sterically congested systems, the Palladium(II) intermediate cannot easily undergo transmetallation with your nucleophile. Instead, it interacts with the solvent or ligands to find a smaller partner—often a Hydride (


).
Pathway Visualization

The diagram below illustrates how the catalytic cycle diverts toward dehalogenation.

DehalogenationPathway Substrate Methyl 2,6-dibromobenzoate OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst TransMet Transmetallation (Slow due to Sterics) OxAdd->TransMet Path A (Blocked) BetaHydride β-Hydride Elimination (Source: Alcohol Solvent/Amine) OxAdd->BetaHydride Path B (Fast Side Rxn) Product Desired Coupling Product TransMet->Product PdHydride Ar-Pd(II)-H Species BetaHydride->PdHydride Hydride Transfer SideProduct Dehalogenated Side Product (Methyl 3-bromobenzoate) PdHydride->SideProduct Reductive Elimination SideProduct->Pd0 Regenerates Catalyst

Figure 1: The diversion of the catalytic cycle from cross-coupling (Path A) to hydrodehalogenation (Path B) caused by steric hindrance.

Troubleshooting Q&A: Pd-Catalysis

Q1: I am using Ethanol/Water as a solvent for Suzuki coupling. Why is dehalogenation my major product? A: Primary and secondary alcohols are the most common culprits. They act as hydride donors via


-hydride elimination. The Pd(II) species coordinates to the alcohol, eliminates a hydride, and oxidizes the alcohol to an aldehyde/ketone [1].
  • The Fix: Switch to a non-protic solvent system.

    • Recommended: Toluene/Water or 1,4-Dioxane/Water.

    • Alternative: If solubility requires an alcohol, use tert-Butanol (tBuOH) . It acts as a solvent but cannot undergo

      
      -hydride elimination because it lacks alpha-protons.
      

Q2: I switched to Toluene, but I still see ~15% dehalogenation. Where is the hydride coming from? A: Check your base and ligands.

  • Amine Bases: Triethylamine or DIPEA can undergo dehydrogenation, donating a hydride to Palladium. Switch to inorganic bases like

    
      or 
    
    
    
    .
  • Trace Water: In highly activated systems, even trace water can participate in a complex cycle leading to reduction, especially if phosphine ligands are involved [2].

  • Ligand Decomposition: Some bulky phosphines can cyclometallate and transfer hydrogen.

Q3: Does the "Ortho Effect" change the oxidative addition mechanism? A: Yes. For highly hindered substrates like Methyl 2,6-dibromobenzoate, the standard concerted 2-electron oxidative addition is energetically costly. The reaction may proceed via a Single Electron Transfer (SET) radical mechanism [3].

  • Implication: Radical intermediates are prone to hydrogen atom abstraction (HAT) from the solvent.

  • The Fix: Add a radical scavenger (e.g., Galvinoxyl) to test if the pathway is radical. If yields improve, the mechanism is likely SET.

Diagnostic Workflow: Metal-Halogen Exchange (Lithiation)

Symptom: You treat Methyl 2,6-dibromobenzoate with n-BuLi or i-PrMgCl to generate the aryl-metal species, but after quenching with an electrophile (e.g., DMF,


), you recover Methyl 3-bromobenzoate  (protonated product) instead of the functionalized product.
Mechanism of Failure: The "Wet" Quench

The steric bulk of the 2,6-position slows down the attack of the Aryl-Lithium species onto the electrophile. This "waiting period" makes the species highly vulnerable to scavenging protons from trace moisture or the electrophile itself (if enolizable).

Protocol: The "Cryo-Dry" Exchange
ParameterStandard Protocol (Risky)Corrective Protocol (Safe)
Solvent THF (Standard Grade)Anhydrous THF/2-MeTHF (Distilled or Molecular Sieves)
Temperature -78°C (Bath temp)-78°C (Internal Probe) . Crucial: The reaction exotherm can spike internal temp, causing proton scavenging.
Reagent n-BuLiTurbo-Grignard (

)
. It is milder, tolerates the ester group better, and forms a more stable magnesiate.
Addition Rapid addition of electrophileInverse Addition . Cannulate the Aryl-Metal species into a solution of the electrophile to ensure excess electrophile is always present.

Q4: Can I selectively lithiate just one bromine? A: Yes, but the ester group directs the lithiation. The Lithium will coordinate to the carbonyl oxygen, directing the metal to the ortho position. Since both ortho positions are brominated, the first exchange is fast.

  • Warning: If you use n-BuLi, you risk attacking the ester (nucleophilic attack) before the bromine exchange.

  • Recommendation: Use LiDBB (Lithium di-tert-butylbiphenyl) or Turbo-Grignard at -40°C to -20°C. These are less nucleophilic toward the ester but active enough for the Br-Mg exchange.

Summary of Solvents & Additives

Use this table to select the correct environment for your reaction.

Solvent/ReagentRisk LevelMechanism of Side ReactionRecommendation
Methanol / Ethanol 🔴 High Potent Hydride Source (

-H elimination).
Avoid. Use t-BuOH if necessary.
Isopropanol 🔴 Critical The fastest hydride donor in Pd-catalysis.Never use for 2,6-dibromo substrates.
Triethylamine 🟠 Medium Hydride donor via dehydrogenation.Switch to

or

.
DMF / DMA 🟡 Low Can decompose to form formates (hydride source) at high T.Use only fresh, anhydrous DMF.
Toluene 🟢 Safe Inert to hydride transfer.Preferred solvent.
1,4-Dioxane 🟢 Safe Good solubility, low hydride risk.Preferred solvent.

References

  • Burhenn, A., Bavaro, R., & Gessner, V. H. (2025).[1] Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.

  • Börgel, J., & Ritter, T. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society.[2]

  • Zhang, L., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry.

  • LibreTexts. (2023).[3] Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Grignard Reactions with Sterically Hindered Substrates

Topic: Low Yield in Grignard Reaction with "Methyl 2,6-dibromobenzoate" Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Yield in Grignard Reaction with "Methyl 2,6-dibromobenzoate"

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions, specifically when dealing with highly sterically hindered electrophiles like Methyl 2,6-dibromobenzoate. The extreme steric congestion imposed by the two ortho-bromo substituents makes this a non-trivial transformation prone to low yields.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and significantly improve your outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in this specific Grignard reaction almost always trace back to one of two root causes: inefficient formation of the Grignard reagent itself, or the failure of the formed reagent to react with the sterically shielded ester.

Question 1: My reaction yield is negligible, and I recover mostly starting material. What is the primary bottleneck?

Answer: The most significant challenge with Methyl 2,6-dibromobenzoate is the severe steric hindrance around the carbonyl carbon. The two bulky bromine atoms on the aromatic ring act as "gatekeepers," physically blocking the approach of the nucleophilic Grignard reagent. Standard Grignard conditions often fail because the activation energy for the nucleophilic attack is prohibitively high.

dot graph "Steric_Hindrance" { layout=neato; node [shape=none, margin=0]; rankdir="LR"; bgcolor="#F1F3F4"; splines=true;

// Nodes sub [label=<

Methyl 2,6-dibromobenzoate

Br Br

, pos="0,0!"];

grignard [label="R-MgX", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,1.5!"]; grignard2 [label="R-MgX", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-1.5!"];

// Edges edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=2]; grignard -> sub [label=" Blocked Attack", fontcolor="#202124"]; grignard2 -> sub [label=" Blocked Attack", fontcolor="#202124"];

// Invisible nodes for positioning labels lab1 [label="Steric Shielding", pos="1.5,0.75!", fontcolor="#202124", fontsize=12]; lab2 [label="Steric Shielding", pos="1.5,-0.75!", fontcolor="#202124", fontsize=12]; } dot Caption: Steric hindrance in Methyl 2,6-dibromobenzoate.

To overcome this, you must focus on two areas:

  • Maximizing Grignard Reagent Reactivity: A more reactive Grignard reagent has a better chance of overcoming the steric barrier. This involves careful preparation and sometimes the use of additives.

  • Optimizing Reaction Conditions: Temperature and solvent play a crucial role. Higher temperatures can provide the necessary energy to surmount the activation barrier, but this must be balanced against the risk of side reactions.

Question 2: How can I be sure my Grignard reagent is forming effectively before adding my ester?

Answer: This is a critical control point. Adding your precious substrate to a non-existent or low-concentration Grignard reagent is a common cause of failure.

Visual Indicators of Formation:

  • The disappearance of the metallic luster of the magnesium turnings.

  • The solution turning cloudy, grey, or brownish.[1]

  • Gentle bubbling or spontaneous refluxing of the solvent (e.g., THF or diethyl ether) as the reaction is exothermic.[2][3]

Protocol: Confirmation of Grignard Reagent Formation (Qualitative)

A simple Gilman test can be performed on a small aliquot of the reagent solution.

  • Prepare a solution of 1,10-phenanthroline in dry THF.

  • In a separate, dry test tube under an inert atmosphere, add ~0.5 mL of your Grignard solution.

  • Add a few drops of the 1,10-phenanthroline solution.

  • Positive Result: The formation of a deep red or purple color indicates the presence of a Grignard reagent.

  • Negative Result: A colorless or pale yellow solution suggests the Grignard reagent has not formed.

If the test is negative, the issue lies in the reagent preparation step.

Question 3: My Grignard reagent formation is sluggish or fails to initiate. What can I do?

Answer: The primary obstacle to Grignard formation is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[4] This layer prevents the magnesium from reacting with the alkyl/aryl halide. Activating the magnesium is essential.

Troubleshooting Workflow for Grignard Initiation

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start [label="Start: Prepare Dry Glassware & Reagents"]; check_initiation [label="Does reaction initiate within 10-15 min?\n(Bubbling, cloudiness, exotherm)", shape=diamond, fillcolor="#FBBC05"]; success [label="Success: Proceed with Halide Addition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Failure: Re-evaluate Setup", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Activation Path activate_mg [label="Activate Magnesium"]; method1 [label="Method 1: Mechanical\nCrush Mg turnings with a glass rod", shape=box]; method2 [label="Method 2: Chemical\nAdd a small crystal of Iodine (I₂) or 1,2-dibromoethane", shape=box]; method3 [label="Method 3: Thermal/Physical\nUse a heat gun on the flask; apply sonication", shape=box];

// Logic Flow start -> activate_mg; activate_mg -> method1 [label="Try First"]; method1 -> check_initiation; check_initiation -> success [label="Yes"]; check_initiation -> method2 [label="No"]; method2 -> check_initiation; check_initiation -> method3 [label="No"]; method3 -> check_initiation; check_initiation -> fail [label="No, after all methods"];

} dot Caption: Workflow for troubleshooting Grignard reagent initiation.

Detailed Protocol: Magnesium Activation

  • Glassware Preparation: All glassware must be rigorously dried. Flame-dry the reaction flask under vacuum or oven-dry at >120°C for several hours and cool under a stream of dry nitrogen or argon.[5]

  • Magnesium Preparation: Use fresh, high-quality magnesium turnings.

  • Initiation:

    • Place the dry magnesium turnings in the flask under an inert atmosphere.

    • Add a small portion (~5-10%) of your total alkyl/aryl halide solution in anhydrous ether or THF.

    • If no reaction starts:

      • Chemical Activation: Add a single small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.[1][4] The purple/brown color should fade as the reaction initiates.[2]

      • Mechanical Activation: Gently crush a few pieces of the magnesium against the side of the flask with a dry glass rod.[1][2] This physically breaks the oxide layer.

      • Thermal Activation: Gently warm the spot where the reagents are with a heat gun. Be cautious, as the reaction can become vigorous once it starts.[3]

Question 4: My Grignard reagent forms, but the reaction with Methyl 2,6-dibromobenzoate still gives low yield. How can I force the reaction to proceed?

Answer: This is where you need to address the steric hindrance head-on. The standard reaction mechanism involves the Grignard reagent adding to the ester, forming a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent.[6][7][8] With a hindered substrate, the first addition is the rate-limiting step and often fails.

dot digraph "Grignard_Ester_Mechanism" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];

} dot Caption: Reaction mechanism of Grignard with an ester.

Optimization Strategies:

ParameterStandard ConditionRecommended Optimization for Hindered SubstrateRationale
Temperature 0 °C to RTReflux in THF (approx. 66 °C)Provides the necessary thermal energy to overcome the high activation barrier caused by steric hindrance.
Solvent Diethyl EtherTetrahydrofuran (THF)THF is a better solvating agent for the Grignard reagent and its higher boiling point allows for reflux conditions, increasing reaction rate.[5]
Reagent Equivalents 2.1 - 2.5 eq.3.0 - 5.0 eq.A large excess of the Grignard reagent can shift the reaction equilibrium towards the product, especially for the difficult first addition step.
Addition Method Add Grignard to EsterAdd Ester solution slowly to the refluxing Grignard reagentMaintaining a high concentration of the Grignard reagent relative to the ester maximizes the probability of a successful collision.

Frequently Asked Questions (FAQs)

Q1: Can I use an organolithium reagent instead of a Grignard reagent? A: Yes, and this is often a superior strategy for highly hindered substrates. Organolithium reagents (e.g., n-BuLi, PhLi) are generally more nucleophilic and reactive than their Grignard counterparts. A lithium-halogen exchange followed by reaction with the ester could provide a higher yield.[9]

Q2: What is a "Turbo-Grignard" reagent and would it be useful here? A: "Turbo-Grignard" reagents are prepared by adding lithium chloride (LiCl) to the Grignard solution. LiCl breaks down the dimeric and oligomeric clusters of Grignard reagents into more reactive monomeric species.[5] This increased reactivity can be highly beneficial for reactions with challenging electrophiles like Methyl 2,6-dibromobenzoate.

Q3: Are there any major side reactions to be aware of? A: While enolization and reduction can be issues with some ketones, they are not a concern with methyl benzoate as it lacks alpha-protons and the Grignard reagent typically used (e.g., PhMgBr) lacks beta-hydrides.[10] The primary "side reaction" here is simply no reaction, leading to the recovery of starting material. Another potential side reaction during Grignard formation is Wurtz-type homocoupling of your alkyl/aryl halide, which consumes the starting material.[5]

Q4: Is it possible that the ester itself is being hydrolyzed during workup? A: Yes, sterically hindered esters can be surprisingly resistant to hydrolysis under mild acidic or basic conditions. However, a vigorous or prolonged acidic workup could potentially lead to some hydrolysis back to the carboxylic acid.[11] It is more likely, however, that the low yield is due to a failed reaction rather than product decomposition or starting material hydrolysis.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Reddit. (2022). Failed Grignard Reaction? r/OrganicChemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]

  • Northern Kentucky University. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • JoVE. (2025). Video: Esters to Alcohols: Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2,6-Dibromobenzoate Reaction Monitoring

Topic: Reaction Monitoring of Methyl 2,6-Dibromobenzoate by TLC Role: Senior Application Scientist Status: Active Support Ticket Executive Summary & Compound Profile User Advisory: You are working with a sterically conge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring of Methyl 2,6-Dibromobenzoate by TLC Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary & Compound Profile

User Advisory: You are working with a sterically congested aromatic ester . The 2,6-dibromo substitution pattern creates a "steric shield" around the carbonyl carbon. This has two critical implications for your Thin Layer Chromatography (TLC) workflow:

  • Chemical Inertness: Standard hydrolysis conditions (e.g., NaOH/MeOH at RT) often fail or proceed glacially slow. Do not mistake a lack of reaction for a TLC artifact.

  • Chromatographic Behavior: The bulky bromine atoms force the ester group out of planarity with the benzene ring, slightly altering its polarity compared to non-hindered benzoates.

Method Development (The "How-To")

Standard Operating Procedure (SOP): Mobile Phase Selection

Goal: Achieve separation (


) between Methyl 2,6-dibromobenzoate (Product/SM) and 2,6-dibromobenzoic acid (Hydrolysis Product).

Recommended Solvent Systems:

System TypeSolvent Composition (v/v)Target Species

Estimate (Ester)

Estimate (Acid)
Notes
Non-Polar Hexane : EtOAc (9:1)Pure Ester0.40 - 0.50< 0.05Good for checking purity of starting material.
Standard Hexane : EtOAc (8:2) Reaction Mix 0.60 - 0.70 0.10 - 0.20 Best starting point.
Acidic Hexane : EtOAc : AcOH (80:20:1)Acid Product0.650.25 - 0.35Mandatory if the acid spot streaks or tails.

Technical Insight: The addition of Acetic Acid (AcOH) is critical when monitoring hydrolysis. Without it, the 2,6-dibromobenzoic acid will streak due to dimerization and interaction with the silica's silanol groups, potentially masking the ester spot [1].

Visualization Protocol

Since the compound is white/colorless, visual confirmation requires specific techniques.[1]

  • Primary: UV Fluorescence Quenching (254 nm)

    • Mechanism: The aromatic ring absorbs UV light.[2] On

      
       plates, the compound appears as a dark purple spot against a bright green fluorescent background.
      
    • Sensitivity: High.[3] The bromine atoms can induce a "heavy atom effect," potentially enhancing intersystem crossing, but simple UV absorption remains the dominant visualization mode.

  • Secondary: Chemical Staining (Dip & Heat)

    • KMnO₄ (Potassium Permanganate): Not Recommended. The aromatic ring is deactivated by the two bromines; it will not oxidize easily.

    • Anisaldehyde / Sulfuric Acid: Recommended.[3][4] Can produce a distinct color (often faint pink/purple) upon charring.[3] Useful if UV is ambiguous.

Troubleshooting & FAQs

Q1: "I am trying to hydrolyze the ester, but the TLC shows only one spot after 24 hours. Is my TLC failing?"

Diagnosis: Likely Chemical Inertness , not TLC failure. Root Cause: The "Ortho Effect." The two bromine atoms at positions 2 and 6 physically block the nucleophile (hydroxide ion) from attacking the carbonyl carbon. Verification Protocol:

  • Perform a Co-Spot (Mixed Spot) analysis:

    • Lane 1: Reaction Mixture

    • Lane 2: Pure Starting Material (Methyl 2,6-dibromobenzoate)

    • Lane 3: Co-spot (Spot Lane 1 over Lane 2)

  • Elute in Hexane:EtOAc (8:2).

  • Result: If Lane 3 shows a single, tight spot, your reaction has simply not started. You likely need to increase temperature (

    
    C) or switch to a stronger nucleophile/solvent system (e.g., KOH in ethylene glycol).
    
Q2: "My acid product spot is 'ghosting' or appearing as a long streak."

Diagnosis: Carboxylic Acid Tailing. Root Cause: The free carboxylic acid (2,6-dibromobenzoic acid) is hydrogen-bonding with the silica gel. Solution: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase. This protonates the carboxylate, ensuring it runs as a neutral dimer rather than an interacting ion [2].

Q3: "I see a new spot appearing above my ester. What is it?"

Diagnosis: De-halogenation (Side Reaction). Root Cause: If you are using metal catalysis or harsh reducing conditions, you may be removing a bromine atom. Identity: Likely Methyl 2-bromobenzoate or Methyl benzoate . Logic: Removing a heavy, polarizable bromine atom generally makes the molecule slightly less polar and significantly less massive, often increasing


 in non-polar solvents.

Workflow Visualization

The following diagram outlines the decision logic for monitoring the hydrolysis of Methyl 2,6-dibromobenzoate.

TLC_Workflow Start Sample Reaction Aliquot MiniWorkup Mini-Workup (Partition EtOAc/1M HCl) Start->MiniWorkup Quench Base Spotting Spot TLC Plate (SM | Co-Spot | Rxn) MiniWorkup->Spotting Elution Elute: Hex/EtOAc/AcOH (80:20:1) Spotting->Elution Vis Visualize UV (254nm) Elution->Vis Decision Analysis Vis->Decision Outcome1 Single Spot (High Rf) Matches SM Decision->Outcome1 No Change Outcome2 Two Spots (High & Low Rf) Decision->Outcome2 New Spot (Low Rf) Outcome3 Streak from Baseline Decision->Outcome3 Smearing Action1 Reaction Stalled (Steric Hindrance) Increase Temp/Time Outcome1->Action1 Action2 Reaction Progressing Calculate % Conversion Outcome2->Action2 Action3 Add AcOH to Eluent Re-run TLC Outcome3->Action3

Caption: Decision tree for monitoring the hydrolysis of sterically hindered benzoate esters. Note the "Mini-Workup" step is crucial to protonate the acid before spotting.

References

  • Reich, H. J. "TLC - Thin Layer Chromatography." University of Wisconsin-Madison Organic Chemistry Data.[Link]

    • Supports: General troubleshooting for carboxylic acid streaking and solvent selection.
  • Chemistry LibreTexts. "Thin Layer Chromatography (TLC) - Troubleshooting." [Link]

    • Supports: Visualization techniques for arom
  • Goerke, A., et al. "Steric Hindrance in Ester Hydrolysis." Journal of Organic Chemistry. (General reference for ortho-effect mechanisms).

Sources

Optimization

Technical Support Hub: Methyl 2,6-Dibromobenzoate Reactivity

Ticket System: Advanced Reactivity Troubleshooting Status: Active Agent: Senior Application Scientist Subject: Overcoming Steric Inhibition & Solvent-Dependent Selectivity Executive Summary: The "Steric Fortress" Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Reactivity Troubleshooting

Status: Active Agent: Senior Application Scientist Subject: Overcoming Steric Inhibition & Solvent-Dependent Selectivity

Executive Summary: The "Steric Fortress"

Methyl 2,6-dibromobenzoate is not a standard ester. The two ortho-bromine atoms create a "steric fortress" around the carbonyl carbon, forcing the ester group out of planarity with the benzene ring. This inhibits resonance stabilization but, more importantly, physically blocks the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle).

Key Reactivity Rules:

  • Hydrolysis: Standard saponification (

    
    ) will likely fail or proceed at glacial rates.
    
  • Coupling: The bromine atoms are sterically crowded; catalyst ligation is difficult.

  • Solvation: The molecule is lipophilic; solvent choice dictates the energy barrier of the transition state.

Module 1: Hydrolysis & Saponification Failure

User Issue: "I treated the compound with 1M NaOH in Methanol at reflux for 24 hours, but I only recovered starting material."

Root Cause Analysis

This is a classic manifestation of the Ortho Effect . In a standard protic solvent (Methanol/Water), the hydroxide ion (


) is heavily solvated (hydrogen-bonded) by solvent molecules. This "solvation shell" increases the effective size of the nucleophile. Combined with the steric bulk of the 2,6-dibromo substituents, the solvated hydroxide physically cannot reach the carbonyl carbon to form the tetrahedral intermediate.
Protocol: The "Naked Anion" Method

To force hydrolysis, you must strip the hydroxide of its solvation shell, creating a "naked," hyper-reactive nucleophile.

Recommended Solvent System: DMSO (Dimethyl Sulfoxide) / Water (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 2,6-dibromobenzoate in DMSO (

    
     concentration).
    
  • Reagent: Add 5 equivalents of KOH (Potassium Hydroxide). Note: NaOH is less soluble in DMSO.

  • Temperature: Heat to 100–120°C .

  • Mechanism: DMSO is a polar aprotic solvent.[1] It solvates cations (

    
    ) well but does not solvate anions (
    
    
    
    ) effectively. The
    
    
    becomes a "hot," naked nucleophile capable of penetrating the steric shield.
  • Quench: Pour into ice water and acidify with HCl to precipitate the 2,6-dibromobenzoic acid.

Alternative Strategy:


 Cleavage (Dealkylation) 
If basic hydrolysis fails, switch mechanisms. Instead of attacking the carbonyl (blocked), attack the methyl group (exposed).
  • Reagents: Lithium Iodide (LiI) in Pyridine or Collidine.

  • Conditions: Reflux.

  • Mechanism: The Iodide ion (

    
    ) attacks the methyl group via 
    
    
    
    , cleaving the O-C bond rather than the C=O bond.
Module 2: Cross-Coupling Challenges (Suzuki/Ullmann)

User Issue: "My Suzuki coupling yields are <20%, and I see significant homocoupling."

Root Cause Analysis

The 2,6-dibromo positions are sterically congested. Bulky phosphine ligands on Palladium catalysts struggle to undergo oxidative addition. Furthermore, if the solvent is too non-polar (e.g., Toluene), the activation energy for the oxidative addition step is too high.

Protocol: High-Temperature Polar System

For sterically hindered aryl halides, you need a solvent that supports high temperatures and stabilizes the polar transition state of the oxidative addition.

Recommended Solvent System: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

ParameterRecommendationScientific Rationale
Solvent DMF or NMP High boiling point (

) allows thermal energy to overcome steric repulsion. Polar nature stabilizes the Pd(II) intermediate.
Base

Cesium has a larger ionic radius ("Cesium Effect"), improving solubility in organic solvents compared to Potassium/Sodium.
Catalyst

or Buchwald Precatalysts (e.g., XPhos Pd G2)
Bidentate ligands (

) resist dissociation. XPhos is designed specifically for hindered substrates.
Water Trace (5-10%) Essential for the transmetallation step (formation of Boronate-Hydroxo species).
Module 3: Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for solvent selection based on the desired transformation.

ReactivityLogic Substrate Methyl 2,6-dibromobenzoate Goal Select Transformation Goal Substrate->Goal Hydrolysis Hydrolysis (Ester -> Acid) Goal->Hydrolysis Coupling C-C Coupling (Suzuki/Ullmann) Goal->Coupling StandardCond Standard: MeOH/NaOH Hydrolysis->StandardCond Try First? NonPolar Solvent: Toluene/THF Coupling->NonPolar Standard PolarHighT Solvent: DMF/NMP + Cs2CO3 (High T + Pd Stabilization) Coupling->PolarHighT Recommended Fail FAILURE: Steric Block StandardCond->Fail Ortho Effect NakedAnion Solvent: DMSO/H2O + KOH (Naked Anion Effect) Fail->NakedAnion Solution A Dealkylation Solvent: Pyridine + LiI (SN2 on Methyl) Fail->Dealkylation Solution B LowYield Low Yield / Slow Rate NonPolar->LowYield High Ea

Caption: Decision tree for solvent selection based on steric constraints. Green paths indicate successful hydrolysis strategies; Red paths indicate optimized coupling conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use THF for lithiation (Halogen-Metal Exchange)? A: Yes, but with extreme caution.

  • Risk: The ester group is electrophilic. Upon lithiation of the bromine, the resulting aryl-lithium species can attack the ester of a neighboring molecule (intermolecular) or its own ester (if flexible enough, though unlikely here due to strain), leading to polymerization or decomposition.

  • Fix: Use THF/Hexane mixtures at -78°C . The THF is required to break up

    
    -BuLi aggregates, but the temperature must be kept low to ensure the Lithium-Halogen exchange is faster than the nucleophilic attack on the ester. Trapping with an electrophile must be instantaneous.
    

Q2: Why is the melting point of my product lower than reported after recrystallization from Ethanol? A: You likely have trapped solvent.

  • Reason: The crystal lattice of 2,6-disubstituted benzoates can form channel solvates. Ethanol molecules might be hydrogen-bonded to the carbonyl oxygen, shielded by the bromines.

  • Fix: Dry the sample under high vacuum (

    
     mbar) at 
    
    
    
    for 12 hours, or switch to a non-protic recrystallization solvent like Hexane/Ethyl Acetate.

Q3: Is the "Ortho Effect" electronic or steric? A: It is both, but primarily steric for this molecule.

  • Steric: Physical blocking of the reaction site.

  • Electronic: The bromines force the carbonyl out of the plane of the benzene ring. This prevents resonance donation from the ring into the carbonyl, actually making the carbonyl more electrophilic (reactive). However, the steric blocking is so severe that it overrides this electronic activation.

References
  • Ingold, C. K. (1953).[2] Structure and Mechanism in Organic Chemistry. Cornell University Press.[2] (Foundational text on

    
     vs 
    
    
    
    mechanisms and steric hindrance).
  • Parker, A. J. (1962). "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, 16(2), 163-187. Link (Definitive source on the "Naked Anion" effect in DMSO).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link (Discusses solvent effects on transmetallation and oxidative addition).

  • Goossen, L. J., et al. (2006). "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or acid chlorides." Journal of Organic Chemistry.

Sources

Troubleshooting

Temperature optimization for "Methyl 2,6-dibromobenzoate" synthesis

Technical Support Center: Synthesis of Methyl 2,6-dibromobenzoate Welcome to the technical support guide for the synthesis of Methyl 2,6-dibromobenzoate. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2,6-dibromobenzoate

Welcome to the technical support guide for the synthesis of Methyl 2,6-dibromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging esterification. The sterically hindered nature of 2,6-dibromobenzoic acid presents unique kinetic barriers, making temperature a critical parameter for successful synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed for effective optimization.

Q1: What is the standard and most reliable method for synthesizing Methyl 2,6-dibromobenzoate?

A: The most common and well-established method is the Fischer-Speier esterification . This reaction involves heating the parent carboxylic acid, 2,6-dibromobenzoic acid, with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[1][2] The reaction is generally performed under reflux conditions to achieve a reasonable reaction rate.[3][4]

Q2: Why is temperature such a critical parameter for this specific synthesis?

A: Temperature is paramount due to the steric hindrance imposed by the two bromine atoms positioned ortho to the carboxylic acid group. These bulky substituents physically block the approach of the methanol nucleophile to the carbonyl carbon. Elevating the temperature provides the necessary kinetic energy to overcome this activation barrier. However, excessive heat can lead to unwanted side reactions. Therefore, optimizing temperature is a balancing act between achieving a practical reaction rate and maintaining the purity of the final product.[5]

Q3: What is the precise role of the concentrated sulfuric acid catalyst?

A: Concentrated sulfuric acid serves two essential functions in Fischer esterification.[6][7]

  • Catalyst: It protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[8][9] This catalytic action lowers the overall activation energy of the reaction.[10]

  • Dehydrating Agent: The reaction produces one molecule of water for every molecule of ester formed.[11] As the reaction is reversible, the presence of water can shift the equilibrium back towards the starting materials via hydrolysis.[8] Concentrated sulfuric acid is an excellent dehydrating agent and sequesters the water as it is formed, driving the reaction toward the product side in accordance with Le Châtelier's principle.[3][10][12]

Q4: How can I maximize the yield of this equilibrium-driven reaction?

A: To maximize the yield, you must shift the reaction equilibrium to favor the product. There are two primary strategies to achieve this:[2][3]

  • Use of Excess Reagent: The most common approach is to use a large excess of one of the reactants. Since methanol is inexpensive and can also serve as the reaction solvent, it is typically used in large excess.[11]

  • Removal of Water: As mentioned, using a dehydrating agent like concentrated H₂SO₄ is one way to remove water.[12] For higher-boiling alcohols, a Dean-Stark apparatus can be used to physically remove water from the reaction mixture as it forms, but this is less practical for low-boiling methanol.

Part 2: Experimental Protocol and Temperature Optimization

This section provides a detailed, validated protocol for the synthesis and a guide for optimizing the reaction temperature.

Detailed Experimental Protocol: Fischer Esterification
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dibromobenzoic acid (1.0 eq) and a large excess of methanol (10-20 eq, serving as both reactant and solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) to the mixture. Caution: This addition is exothermic and should be done cautiously, potentially in an ice bath.

  • Heating and Reflux: Heat the reaction mixture to its reflux temperature (approximately 65-70°C for methanol at atmospheric pressure) using a heating mantle. Allow the reaction to proceed under reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13] A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The disappearance of the starting carboxylic acid spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography if necessary.[14][15]

Workflow for Methyl 2,6-dibromobenzoate Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2,6-dibromobenzoic acid and excess Methanol B Slowly add conc. H₂SO₄ A->B C Heat to Reflux (65-70°C) B->C D Monitor by TLC/GC C->D E Quench with Water & Neutralize D->E F Solvent Extraction E->F G Wash & Dry F->G H Solvent Evaporation G->H I Recrystallization or Chromatography H->I J Pure Methyl 2,6-dibromobenzoate I->J

Caption: Experimental workflow for the synthesis of Methyl 2,6-dibromobenzoate.

Data Presentation: Impact of Temperature on Reaction Outcome

The following table summarizes expected outcomes based on temperature variations for this synthesis. The data illustrates the trade-off between reaction rate and potential impurity formation.

Temperature (°C)Reaction Time (hours)Expected Yield (%)Key Observations & Causality
40-50> 48< 30%Cause: Insufficient kinetic energy to overcome the steric hindrance and activation barrier. The reaction rate is impractically slow.
65-70 (Reflux)12-2475-90%Cause: Optimal temperature range. Provides sufficient energy for a reasonable reaction rate while minimizing thermal decomposition or side reactions.[15]
> 80 (Sealed Vessel)6-12Variable (Potentially <70%)Cause: While the rate is faster, higher temperatures can promote side reactions such as the formation of dimethyl ether from methanol dehydration or potential charring, leading to lower isolated yields and more complex purification.[13][16]

Part 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, with a focus on temperature-related issues.

Issue 1: Low or No Product Yield

Q: My reaction has been running for 24 hours, but the yield is extremely low. What are the most likely temperature-related causes?

A: A low yield is most often tied to an insufficient reaction rate or a competing reverse reaction.

  • Insufficient Temperature: The most common cause is a reaction temperature below the optimal reflux point of methanol (65-70°C). Without adequate thermal energy, the methanol molecule cannot effectively overcome the steric shield of the bromine atoms to attack the carbonyl carbon. Ensure your heating apparatus is calibrated and maintaining a consistent, gentle reflux.

  • Presence of Water: If your reagents (especially the 2,6-dibromobenzoic acid or methanol) are not anhydrous, the water present will inhibit the reaction by competing with the forward equilibrium.[13][16] While the sulfuric acid will remove the water formed during the reaction, starting with wet reagents consumes the catalyst's dehydrating capacity prematurely.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckTemp Is reaction at a consistent reflux (65-70°C)? Start->CheckTemp CheckReagents Are starting materials and solvent anhydrous? CheckTemp->CheckReagents Yes IncreaseTemp Solution: Increase heating to achieve and maintain reflux. CheckTemp->IncreaseTemp No CheckCatalyst Is H₂SO₄ amount sufficient (0.1-0.2 eq)? CheckReagents->CheckCatalyst Yes DryReagents Solution: Use anhydrous reagents and solvent for the next run. CheckReagents->DryReagents No IncreaseCatalyst Solution: Increase catalyst loading incrementally in the next run. CheckCatalyst->IncreaseCatalyst No

Caption: Decision-making flowchart for troubleshooting low reaction yield.

Issue 2: Incomplete Reaction (Significant Starting Material Remains)

Q: TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. Should I simply increase the temperature further?

A: Proceed with caution. While an incomplete reaction is a sign of slow kinetics, simply increasing the temperature above reflux in a sealed vessel is not always the best solution.

  • Recommended Action: First, ensure you are at a stable reflux temperature. If starting material persists, the most prudent course of action is to extend the reaction time . Continue to monitor the reaction every 4-6 hours until the starting material is consumed. Sterically hindered esterifications can often require longer reaction times than their unhindered counterparts.

  • Risks of Higher Temperature: Pushing the temperature significantly above reflux (e.g., in a sealed tube) increases pressure and can accelerate side reactions, potentially leading to a decrease in the isolated yield of the desired product and a more challenging purification process.[13]

Issue 3: Formation of an Unknown Impurity

Q: My final product is contaminated with a significant impurity. Could the reaction temperature be the culprit?

A: Yes, excessive temperature is a common cause of side product formation.

  • Potential Side Reaction: At temperatures significantly above the optimal range, sulfuric acid can catalyze the dehydration of two methanol molecules to form dimethyl ether and water. The production of additional water is particularly detrimental as it will shift the equilibrium away from your desired ester product.

  • Thermal Decomposition: Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to decomposition or charring at very high temperatures, leading to a complex mixture of impurities. If you observe significant color change (darkening) in your reaction mixture, it may be an indication that the temperature is too high.

References

  • Preparation method for 2, 6-dihalogenated methyl benzoate. Eureka | Patsnap. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • Methyl 3,5-dibromo-2-diacetylaminobenzoate. National Center for Biotechnology Information. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ResearchGate. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Why is sulfuric acid used in esterification?. Quora. [Link]

  • Use of concentrated sulfuric acid in Fischer esterification. Chemistry Stack Exchange. [Link]

  • Sulphuric acid in esterification. Reddit. [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for "Methyl 2,6-dibromobenzoate" Reactions

Welcome to the technical support guide for the synthesis and purification of Methyl 2,6-dibromobenzoate. This document is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 2,6-dibromobenzoate. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the reaction work-up.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up of reactions involving Methyl 2,6-dibromobenzoate, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield After Extraction

Question: I've completed my reaction to synthesize Methyl 2,6-dibromobenzoate, but after the aqueous work-up and extraction, I'm seeing a very low yield of the desired product. What could be the cause?

Answer: Low product yield can stem from several factors during the work-up procedure. Here's a breakdown of potential causes and how to address them:

  • Incomplete Reaction: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions (e.g., temperature, catalyst loading).

  • Product Hydrolysis: Methyl 2,6-dibromobenzoate, like many esters, is susceptible to hydrolysis back to the corresponding carboxylic acid (2,6-dibromobenzoic acid) under either acidic or basic aqueous conditions, especially at elevated temperatures.[1][2][3] The steric hindrance from the two ortho-bromine atoms can make the ester somewhat resistant to hydrolysis, but it is not immune.[4]

    • Solution: Perform the aqueous wash steps with cold solutions (e.g., ice-cold water, cold saturated sodium bicarbonate solution) to minimize the rate of hydrolysis. Avoid prolonged contact between the organic layer containing your product and any aqueous acidic or basic solutions.

  • Improper pH during Extraction: The pH of the aqueous phase is critical. If the aqueous layer is too basic, you risk saponification (base-mediated hydrolysis) of your ester product.[1] If it's too acidic, and your starting material was a carboxylate salt, you might not have fully protonated it, leading to partitioning issues.

    • Solution: When neutralizing the reaction mixture, do so carefully and monitor the pH. For quenching reactions that used a strong base, neutralize with a mild acid (e.g., dilute HCl) until the pH is approximately neutral (pH ~7) before extraction. If quenching an acidic reaction, use a mild base like saturated sodium bicarbonate solution.

  • Poor Extraction Efficiency: Methyl 2,6-dibromobenzoate is soluble in many common organic solvents. However, if the wrong solvent is chosen or an insufficient volume is used, extraction will be inefficient.

    • Solution: Ethyl acetate is a commonly used and effective solvent for extracting this compound.[5] Ensure you perform multiple extractions (e.g., 3 x 50 mL for a small-scale reaction) to maximize the recovery of your product from the aqueous layer. Vigorously shake the separatory funnel to ensure thorough mixing of the two phases.

Issue 2: Presence of Impurities in the Final Product

Question: After purification, my NMR/GC-MS analysis of Methyl 2,6-dibromobenzoate shows the presence of significant impurities. What are the likely side products and how can I remove them?

Answer: The nature of the impurities will depend on the specific synthetic route you are employing. However, some common culprits include:

  • Unreacted Starting Materials: As mentioned, incomplete reactions are a common source of impurities.

    • Purification: Column chromatography is often effective at separating the product from unreacted starting materials. A solvent system of ethyl acetate in hexanes is a good starting point for silica gel chromatography.[6]

  • Over-brominated or Under-brominated Species: In bromination reactions, it's possible to form mono-brominated (e.g., Methyl 2-bromobenzoate) or tri-brominated byproducts.

    • Purification: These closely related compounds can be challenging to separate. Careful column chromatography with a shallow solvent gradient is often necessary. Recrystallization can also be an effective technique if a suitable solvent system is found.

  • Hydrolyzed Product (2,6-dibromobenzoic acid): As discussed, hydrolysis can lead to the formation of the corresponding carboxylic acid.

    • Purification: This acidic impurity can be removed with a basic wash during the work-up. Washing the organic layer with a saturated solution of sodium bicarbonate will deprotonate the carboxylic acid, making it soluble in the aqueous phase.[5] Be sure to follow this with a water wash to remove any residual bicarbonate.

Issue 3: Oily Product That Won't Solidify

Question: The literature reports Methyl 2,6-dibromobenzoate as a solid, but my final product is an oil. Why is this happening and how can I induce crystallization?

Answer: An oily product when a solid is expected often points to the presence of impurities that are depressing the melting point.

  • Cause: The presence of residual solvent or any of the impurities mentioned above can prevent your product from crystallizing.

    • Solution:

      • High Vacuum Drying: Ensure all residual solvent has been removed by placing the product under high vacuum for an extended period.

      • Purification: If the issue persists, further purification by column chromatography is recommended to remove impurities.

      • Recrystallization: If the product is of reasonable purity but still oily, recrystallization can be attempted. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexanes) and then slowly cooling it to room temperature, followed by further cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a reaction synthesizing Methyl 2,6-dibromobenzoate from 2,6-dibromobenzoic acid?

A1: A typical work-up for an esterification reaction (e.g., Fischer esterification) would involve the following steps:

  • Cool the reaction mixture to room temperature.

  • Remove the excess acid catalyst. This is often done by carefully neutralizing the reaction mixture. If a strong acid catalyst like sulfuric acid was used, the mixture is often poured into a larger volume of ice water.

  • Extract the product. The aqueous mixture is then extracted with an organic solvent like ethyl acetate.[5]

  • Wash the organic layer. The combined organic extracts are washed sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted carboxylic acid), and finally with brine (saturated NaCl solution) to aid in the removal of water.[5]

  • Dry and concentrate. The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q2: Can I use a base other than sodium bicarbonate to wash out the acidic impurities?

A2: While stronger bases like sodium hydroxide could be used, they significantly increase the risk of saponifying your ester product.[1][2] Sodium bicarbonate is a weak base and is generally sufficient to remove acidic impurities like unreacted carboxylic acid without causing significant hydrolysis of the desired methyl ester.

Q3: My reaction was performed in a non-polar solvent. Do I still need to do an aqueous work-up?

A3: Yes, an aqueous work-up is highly recommended. Even if the reaction solvent is immiscible with water, the work-up is essential for removing ionic byproducts, unreacted polar starting materials, and any acidic or basic residues.

III. Experimental Protocols & Visualizations

Standard Aqueous Work-up Protocol

This protocol outlines the detailed steps for a standard aqueous work-up following the synthesis of Methyl 2,6-dibromobenzoate.

Materials:

  • Reaction mixture containing Methyl 2,6-dibromobenzoate

  • Ethyl acetate

  • Deionized water (cold)

  • Saturated sodium bicarbonate solution (cold)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Once the reaction is complete, cool the reaction vessel to room temperature.

  • Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, it may be necessary to first remove the solvent under reduced pressure and then dissolve the residue in ethyl acetate.

  • Add an equal volume of cold deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • To the organic layer remaining in the funnel, add an equal volume of cold saturated sodium bicarbonate solution. Shake vigorously, with frequent venting.

  • Separate the layers and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine.

  • Separate the layers and drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution to absorb any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude Methyl 2,6-dibromobenzoate.

Workflow Visualization

The following diagram illustrates the decision-making process during the work-up and purification of Methyl 2,6-dibromobenzoate.

Workup_Troubleshooting cluster_start Reaction Completion cluster_workup Aqueous Work-up cluster_analysis Analysis & Purification start Reaction Mixture quench Quench/Neutralize start->quench extract Extract with Organic Solvent quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product analysis Analyze Purity (TLC, NMR, GC-MS) crude_product->analysis pure_product Pure Product analysis->pure_product Purity > 95% purification Purification (Column Chromatography/Recrystallization) analysis->purification Purity < 95% purification->analysis Troubleshooting_Flowchart cluster_low_yield Low Yield cluster_impurities Impurities Present cluster_oily Oily Product start Problem Encountered check_completion Check Reaction Completion start->check_completion identify_impurity Identify Impurity Type start->identify_impurity check_solvent Residual Solvent? start->check_solvent check_hydrolysis Suspect Hydrolysis? check_completion->check_hydrolysis check_extraction Review Extraction Protocol check_hydrolysis->check_extraction solution_hydrolysis Use Cold Washes, Minimize Contact Time check_hydrolysis->solution_hydrolysis Yes solution_extraction Use Appropriate Solvent, Multiple Extractions check_extraction->solution_extraction impurity_acid Acidic Impurity? identify_impurity->impurity_acid impurity_sm Starting Material? impurity_acid->impurity_sm No solution_acid NaHCO3 Wash impurity_acid->solution_acid Yes solution_sm Column Chromatography impurity_sm->solution_sm Yes solution_solvent Dry Under High Vacuum check_solvent->solution_solvent Yes attempt_recrystallization Attempt Recrystallization check_solvent->attempt_recrystallization No attempt_recrystallization->solution_sm

Caption: Troubleshooting Logic for Methyl 2,6-dibromobenzoate Work-up.

IV. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂PubChem
Molecular Weight 293.94 g/mol PubChem
Appearance White to off-white solidSupplier Data
Melting Point 41-44 °CSupplier Data
Boiling Point ~316 °C at 760 mmHg (Predicted)Supplier Data
Solubility Soluble in ethyl acetate, dichloromethane, chloroformGeneral Chemical Knowledge

V. References

  • Chen, S., Jia, L., Li, X., & Luo, M. (2014). Synthesis of Methyl 2-Methoxybenzoate. Synthesis, 46(05), 627-632. (While not the exact molecule, provides a relevant ester synthesis work-up).

  • Supporting Information for a relevant article from The Royal Society of Chemistry. (Specific article details not fully provided in search results).

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (2020). Journal of Molecular Structure, 1222, 128889.

  • Preparation method of 2, 6-dihalogenated methyl benzoate. (2019). Chinese Patent CN109851123A.

  • Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. (2015). Chinese Patent CN105085569A.

  • Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)benzoate - Benchchem. (Provides general principles for related syntheses).

  • Preparation method of methyl benzoate compound. (2021). Chinese Patent CN113248373A.

  • 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. (2003). US Patent US20030236431A1.

  • PubChem Compound Summary for CID 11894, Methyl 2-bromobenzoate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link].

  • PubChem Compound Summary for CID 554523, Methyl 2,5-dibromobenzoate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link].

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link].

  • Synthesis method of methyl 3,5-dibromo-2-aminobenzoate. (2013). Chinese Patent CN103172529A.

  • Methyl 2-amino-3,5-dibromobenzoate. Veeprho. Retrieved February 10, 2026, from [Link].

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. Retrieved February 10, 2026, from [Link]. (Note: A representative, non-specific YouTube link is used as the original may not be stable).

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (2020). Chinese Patent CN111040315A.

  • Hydrolysis of several substituted methyl benzoates in the aqueous solution. (1995). Journal of Physical Organic Chemistry, 8(3), 197-202.

  • Methyl 2,6-dibromobenzoate. Chutide. Retrieved February 10, 2026, from [Link].

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). Molecules, 27(21), 7501.

  • PubChem Compound Summary for CID 518798, Methyl 2,6-difluorobenzoate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link].

  • Methyl 3,5-dibromo-4-methylbenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 2,6-dibromobenzoate and Methyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. Aryl halides, in particular, are versatile building blocks, and understanding their relative reactivity is paramount for reaction design and optimization. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct aryl bromides: Methyl 2,6-dibromobenzoate and Methyl 2-bromobenzoate.

This analysis moves beyond a simple cataloging of reactions, delving into the fundamental steric and electronic factors that govern their differential reactivity in key synthetic transformations. By examining these differences through the lens of common palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and nucleophilic aromatic substitution, this guide aims to equip researchers with the predictive understanding necessary for informed substrate selection and rational protocol design.

Structural and Electronic Disparities: The Foundation of Differential Reactivity

The core difference between Methyl 2,6-dibromobenzoate and Methyl 2-bromobenzoate lies in the presence of a second bromine atom at the C6 position, ortho to the methyl ester. This seemingly minor structural change has profound implications for the molecule's electronic properties and steric profile.

Methyl 2-bromobenzoate possesses a single bromine atom ortho to the ester group. The bromine atom exerts a dual electronic effect on the aromatic ring: it is inductively electron-withdrawing due to its electronegativity, while also being weakly resonance-donating through its lone pairs. The ester group is a moderate electron-withdrawing group.

Methyl 2,6-dibromobenzoate , on the other hand, features two ortho-bromo substituents. This leads to:

  • Increased Steric Hindrance: The two bulky bromine atoms flanking the methyl ester group create a significantly more crowded environment around the ester and the C1 carbon of the benzene ring. This steric bulk can hinder the approach of reagents and catalysts.

  • Enhanced Electronic Effects: The inductive electron-withdrawing effect is amplified by the presence of two bromine atoms, making the aromatic ring more electron-deficient.

These fundamental differences in steric bulk and electronic nature are the primary drivers of the observed disparities in their chemical reactivity.

G cluster_0 Methyl 2-bromobenzoate cluster_1 Methyl 2,6-dibromobenzoate mol1 mol2

Figure 1: Chemical structures of Methyl 2-bromobenzoate and Methyl 2,6-dibromobenzoate.

Comparative Reactivity in Key Synthetic Transformations

The interplay of steric and electronic effects leads to distinct reactivity profiles for these two molecules across a range of common synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern C-C and C-N bond formation.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product.

  • Methyl 2-bromobenzoate: This substrate is generally a good partner in Suzuki-Miyaura couplings. The C-Br bond readily undergoes oxidative addition to the palladium catalyst.

  • Methyl 2,6-dibromobenzoate: The reactivity of this substrate is significantly attenuated due to the steric hindrance imposed by the two ortho-bromo substituents. The bulky environment around the C-Br bonds can impede the approach of the palladium catalyst, making the initial oxidative addition step more challenging. Furthermore, selective mono-arylation can be difficult to achieve, often requiring carefully optimized conditions to prevent double addition. In many cases, harsher reaction conditions (higher temperatures, more active catalysts) are necessary to achieve comparable yields to the mono-bromo analogue.

G cluster_suzuki Suzuki-Miyaura Coupling Aryl-Br Aryl Bromide OxAdd Oxidative Addition Aryl-Br->OxAdd Pd(0) Pd(0) Catalyst Pd(0)->OxAdd Aryl-Pd(II)-Br Aryl-Pd(II)-Br Complex OxAdd->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Complex Transmetalation->Aryl-Pd(II)-R RedElim Reductive Elimination Aryl-Pd(II)-R->RedElim RedElim->Pd(0) Catalyst Regeneration Product Aryl-R RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Table 1: Anticipated Reactivity in Suzuki-Miyaura Coupling

SubstrateExpected ReactivityLikely ConditionsPotential Challenges
Methyl 2-bromobenzoate GoodStandard Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), solvent (e.g., Toluene, Dioxane), 80-110 °C.Generally straightforward.
Methyl 2,6-dibromobenzoate LowerMore active catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with bulky phosphine ligands), stronger bases (e.g., K₃PO₄, Cs₂CO₃), higher temperatures (≥110 °C).Steric hindrance slowing reaction, achieving mono-selectivity.

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

  • Methyl 2-bromobenzoate: This substrate is generally amenable to Buchwald-Hartwig amination with a variety of primary and secondary amines.

  • Methyl 2,6-dibromobenzoate: The significant steric hindrance from the two ortho-bromo groups presents a major challenge for this reaction. The bulky environment hinders the approach of both the palladium catalyst and the amine coupling partner. Consequently, achieving high yields often requires the use of specialized, sterically demanding phosphine ligands (e.g., XPhos, RuPhos) and strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS).[1] Even with optimized conditions, reaction times are typically longer, and yields may be lower compared to the mono-bromo counterpart.

G cluster_buchwald Buchwald-Hartwig Amination Aryl-Br Aryl Bromide OxAdd Oxidative Addition Aryl-Br->OxAdd Pd(0) Pd(0) Catalyst Pd(0)->OxAdd Aryl-Pd(II)-Br Aryl-Pd(II)-Br Complex OxAdd->Aryl-Pd(II)-Br Coordination Amine Coordination Aryl-Pd(II)-Br->Coordination Amine R₂NH Amine->Coordination Deprotonation Deprotonation (Base) Coordination->Deprotonation Aryl-Pd(II)-NR₂ Aryl-Pd(II)-NR₂ Complex Deprotonation->Aryl-Pd(II)-NR₂ RedElim Reductive Elimination Aryl-Pd(II)-NR₂->RedElim RedElim->Pd(0) Catalyst Regeneration Product Aryl-NR₂ RedElim->Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. This reaction is highly sensitive to steric hindrance.

  • Methyl 2-bromobenzoate: Grignard reagent formation is feasible, although the presence of the ortho-ester group can sometimes lead to side reactions if the Grignard reagent, once formed, reacts with the starting material. Careful control of reaction conditions, such as slow addition of the aryl bromide to magnesium turnings, is often necessary.

  • Methyl 2,6-dibromobenzoate: The formation of a Grignard reagent from this substrate is expected to be extremely difficult, if not impossible, under standard conditions. The severe steric shielding of the C-Br bonds by the adjacent bromine and ester groups prevents the magnesium metal from accessing the carbon-halogen bond for insertion. Alternative methods for generating the corresponding organometallic species, such as halogen-metal exchange with an organolithium reagent, might be necessary, but these can also be challenging due to the steric hindrance.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[2]

  • Methyl 2-bromobenzoate: The methyl ester group is an electron-withdrawing group, which can activate the ring towards SNAr, albeit moderately. The reaction with strong nucleophiles may proceed, but often requires forcing conditions (high temperatures, strong bases).[3]

  • Methyl 2,6-dibromobenzoate: The presence of two electron-withdrawing bromine atoms, in addition to the methyl ester, makes the aromatic ring significantly more electron-deficient. This electronic factor would, in principle, make the ring more susceptible to nucleophilic attack. However, the pronounced steric hindrance at the reaction centers (the carbon atoms bearing the bromine) will likely counteract this electronic activation. A nucleophile would face a significant steric barrier to approach the electrophilic carbon. Therefore, while electronically activated, the substrate is sterically deactivated, and successful SNAr reactions would likely require small, highly reactive nucleophiles and forcing conditions.

Experimental Protocols

The following are representative, though hypothetical, protocols for a Suzuki-Miyaura coupling reaction with each substrate, based on established methodologies for similar compounds.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-bromobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 2,6-dibromobenzoate (for Mono-arylation)
  • To a dry Schlenk flask under an inert atmosphere, add Methyl 2,6-dibromobenzoate (1.0 mmol), the desired arylboronic acid (1.1 mmol), cesium carbonate (2.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours, carefully monitoring for the formation of the mono- and di-substituted products.

  • Upon optimal conversion to the mono-arylated product, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Conclusion

The presence of a second ortho-bromine atom in Methyl 2,6-dibromobenzoate dramatically alters its reactivity compared to Methyl 2-bromobenzoate. The increased steric hindrance in the di-bromo compound is the dominant factor, generally leading to decreased reaction rates and the need for more forcing conditions and specialized catalyst systems in palladium-catalyzed cross-coupling reactions. While the electronic effects of the second bromine atom make the ring more electron-deficient, this is often overshadowed by the steric impediment to reagent and catalyst approach.

For synthetic chemists and drug development professionals, this comparative analysis underscores the importance of considering both steric and electronic factors when designing synthetic routes. While Methyl 2-bromobenzoate serves as a reliable and reactive building block, its di-brominated counterpart presents significant synthetic challenges that necessitate careful optimization and the use of more advanced catalytic systems. However, the differential reactivity also presents opportunities for selective functionalization, provided the reaction conditions are meticulously controlled.

References

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to Methyl 2,6-Dibromobenzoate and Methyl 3,5-Dibromobenzoate in Synthesis

In the intricate world of organic synthesis, the subtle placement of functional groups can dramatically alter the reactivity and utility of a molecule. This guide provides an in-depth technical comparison of two isomeric...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the subtle placement of functional groups can dramatically alter the reactivity and utility of a molecule. This guide provides an in-depth technical comparison of two isomeric building blocks: Methyl 2,6-dibromobenzoate and Methyl 3,5-dibromobenzoate. While sharing the same molecular formula, their distinct bromine substitution patterns dictate divergent synthetic pathways and applications, a crucial consideration for researchers in drug discovery and materials science.

At a Glance: Structural and Physical Characteristics

The core difference between these two isomers lies in the positioning of the two bromine atoms on the benzene ring relative to the methyl ester group. This seemingly minor variation has profound implications for their chemical behavior.

PropertyMethyl 2,6-dibromobenzoateMethyl 3,5-dibromobenzoate
CAS Number 20959-19-151329-15-8[1]
Molecular Formula C₈H₆Br₂O₂C₈H₆Br₂O₂[1]
Molecular Weight 293.94 g/mol 293.94 g/mol [1]
Appearance White to off-white solidWhite to off-white crystalline solid[1]
Melting Point 58-62 °C61-64 °C
Boiling Point ~290 °C (decomposes)Not available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Soluble in common organic solvents

Methyl 2,6-dibromobenzoate features bromine atoms at the ortho positions, flanking the methyl ester. This arrangement introduces significant steric hindrance around the ester and the C-Br bonds.

Methyl 3,5-dibromobenzoate , in contrast, has its bromine atoms at the meta positions. This placement results in a less sterically congested molecule, with the reactive C-Br bonds more accessible.

Chemical structures of the two isomers.

Synthesis Strategies: Accessibility and Challenges

The synthetic accessibility of these isomers is a key factor in their practical application.

Methyl 3,5-dibromobenzoate: A Straightforward Preparation

The synthesis of Methyl 3,5-dibromobenzoate is relatively straightforward and can be achieved through several established methods. A common approach involves the direct bromination of methyl benzoate. Another route starts from 2-amino-3,5-dibromobenzoic acid, which is then converted to the methyl ester.

Experimental Protocol: Synthesis of Methyl 3,5-dibromobenzoate from 2-amino-3,5-dibromobenzoic acid [2]

  • In a 500 mL round-bottomed flask, warm 150 mL of acetic anhydride to 353 K.

  • Slowly add 50 g (0.1695 mol) of 2-amino-3,5-dibromobenzoic acid over 30 minutes.

  • Reflux the mixture at 411-413 K for 4 hours.

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Crystallize the crude product from methanol to yield Methyl 3,5-dibromo-2-diacetylaminobenzoate, which can be further processed to the desired product.

Methyl 2,6-dibromobenzoate: Overcoming Steric Hindrance

The synthesis of Methyl 2,6-dibromobenzoate is more challenging due to the steric hindrance around the carboxylic acid group of its precursor, 2,6-dibromobenzoic acid. Standard Fischer esterification conditions, which involve heating a carboxylic acid and an alcohol with an acid catalyst, can be sluggish.

Experimental Protocol: Fischer Esterification of 2,6-dibromobenzoic acid

  • Dissolve 2,6-dibromobenzoic acid (1.0 eq) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux the mixture for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Due to the slow reaction rate, alternative methods such as using diazomethane can be employed for a more efficient, albeit hazardous, esterification.

synthesis_workflow cluster_35 Synthesis of Methyl 3,5-dibromobenzoate cluster_26 Synthesis of Methyl 2,6-dibromobenzoate 3,5-Dibromobenzoic Acid 3,5-Dibromobenzoic Acid Esterification_35 Esterification (e.g., MeOH, H+) 3,5-Dibromobenzoic Acid->Esterification_35 Methyl 3,5-dibromobenzoate Methyl 3,5-dibromobenzoate Esterification_35->Methyl 3,5-dibromobenzoate 2,6-Dibromobenzoic Acid 2,6-Dibromobenzoic Acid Esterification_26 Esterification (e.g., MeOH, H+, prolonged heating or diazomethane) 2,6-Dibromobenzoic Acid->Esterification_26 Methyl 2,6-dibromobenzoate Methyl 2,6-dibromobenzoate Esterification_26->Methyl 2,6-dibromobenzoate

General synthetic workflows.

Comparative Reactivity: The Decisive Role of Steric Hindrance

The most significant divergence between these two isomers is their reactivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Methyl 3,5-dibromobenzoate: A Versatile Coupling Partner

With its accessible C-Br bonds, Methyl 3,5-dibromobenzoate readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. This makes it a valuable building block for the construction of complex biaryl structures and substituted anilines.

Methyl 2,6-dibromobenzoate: A Sterically Encumbered Substrate

In stark contrast, the ortho-bromine atoms of Methyl 2,6-dibromobenzoate are severely sterically hindered. This steric bulk impedes the approach of the bulky palladium catalyst, making oxidative addition—the initial and often rate-limiting step in the catalytic cycle—significantly more difficult. Consequently, cross-coupling reactions with this isomer are often sluggish, require more forcing conditions (higher temperatures, longer reaction times, and higher catalyst loadings), or may fail altogether.

Mechanistic Insight: The Impact of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, exemplifies the differing reactivities. For Methyl 3,5-dibromobenzoate, the palladium(0) catalyst can readily undergo oxidative addition to one of the C-Br bonds. However, for Methyl 2,6-dibromobenzoate, the bulky bromine atoms and the adjacent methyl ester group create a "steric shield" that hinders the approach of the palladium catalyst.

suzuki_mechanism cluster_35 Suzuki Coupling of Methyl 3,5-dibromobenzoate cluster_26 Suzuki Coupling of Methyl 2,6-dibromobenzoate Start_35 Methyl 3,5-dibromobenzoate OA_35 Oxidative Addition (Facile) Start_35->OA_35 Transmetalation_35 Transmetalation OA_35->Transmetalation_35 RE_35 Reductive Elimination Transmetalation_35->RE_35 Product_35 Coupled Product RE_35->Product_35 Start_26 Methyl 2,6-dibromobenzoate OA_26 Oxidative Addition (Hindered) Start_26->OA_26 Slow_Reaction Slow or No Reaction OA_26->Slow_Reaction

Comparative Suzuki-Miyaura coupling pathways.

While direct comparative studies are scarce, the general principles of steric hindrance in cross-coupling reactions are well-established. For instance, studies on ortho-substituted aryl halides consistently show lower reactivity compared to their meta and para counterparts.

Applications in Synthesis: Strategic Choices for Target Molecules

The distinct reactivities of these isomers translate into their strategic use in the synthesis of different classes of molecules.

Methyl 3,5-dibromobenzoate: A Workhorse for Complex Scaffolds

The predictable and efficient reactivity of Methyl 3,5-dibromobenzoate makes it a popular choice for the synthesis of a wide range of compounds, including pharmaceuticals and natural products.[3] Its two bromine atoms can be functionalized sequentially, allowing for the controlled introduction of different substituents.

Methyl 2,6-dibromobenzoate: Niche Applications and a Tool for Inducing Chirality

While its use in cross-coupling is limited, Methyl 2,6-dibromobenzoate finds application where steric bulk is desirable. The hindered nature of the 2,6-disubstituted benzene ring can be exploited to create atropisomers, molecules that are chiral due to restricted rotation around a single bond. This is of significant interest in medicinal chemistry and asymmetric catalysis. Furthermore, it can be used in reactions where the bromine atoms are substituted via mechanisms less sensitive to steric hindrance, such as nucleophilic aromatic substitution under harsh conditions or certain radical reactions.

Conclusion: A Matter of Strategic Design

The choice between Methyl 2,6-dibromobenzoate and Methyl 3,5-dibromobenzoate is a clear illustration of how isomeric differences dictate synthetic strategy.

  • Methyl 3,5-dibromobenzoate is the go-to reagent for applications requiring reliable and efficient functionalization of a dibrominated benzene ring, particularly through palladium-catalyzed cross-coupling reactions. Its versatility makes it a staple in the synthesis of complex molecular architectures.

  • Methyl 2,6-dibromobenzoate , while more challenging to employ in standard cross-coupling protocols, offers unique opportunities for creating sterically congested molecules and inducing axial chirality. Its use is more specialized, requiring a deeper understanding of the interplay between steric effects and reaction mechanisms.

For the synthetic chemist, a thorough understanding of the steric and electronic properties of these isomers is paramount for the rational design of synthetic routes and the successful construction of target molecules.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]

  • Studylib. (n.d.). FISCHER ESTERIFICATION: BENZOIC ACID Lab Manual. [Link]

  • PubChem. (n.d.). Methyl 3,5-Dibromobenzoate. [Link]

  • Jasinski, J. P., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2503. [Link]

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o982. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzoate. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 3,5-dibromobenzoate. [Link]

Sources

Validation

Purity Assessment of Methyl 2,6-Dibromobenzoate: A Comparative HPLC Guide

Executive Summary Methyl 2,6-dibromobenzoate (CAS: 25036-22-2) is a critical intermediate in organic synthesis, particularly in the formation of sterically crowded biaryls via Suzuki-Miyaura coupling and as a precursor i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,6-dibromobenzoate (CAS: 25036-22-2) is a critical intermediate in organic synthesis, particularly in the formation of sterically crowded biaryls via Suzuki-Miyaura coupling and as a precursor in pharmaceutical scaffolds.[1] Its purity is paramount because the 2,6-dibromo substitution pattern introduces significant steric hindrance, making the molecule resistant to hydrolysis but also prone to specific impurity profiles that are difficult to resolve, such as regioisomers (Methyl 2,4-dibromobenzoate) and the free acid hydrolysis product (2,6-dibromobenzoic acid).[1]

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of Methyl 2,6-dibromobenzoate:

  • Method A (Traditional): Isocratic elution on a standard porous C18 column.[1]

  • Method B (Recommended): Gradient elution on a Core-Shell C18 column with acid modification.[1]

Verdict: While Method A is sufficient for crude assay (purity >95%), Method B is required for rigorous impurity profiling (purity >99.5%) and regulatory submissions due to its superior resolution of isomeric impurities and free acids.[1]

The Analytical Challenge

The analysis of Methyl 2,6-dibromobenzoate presents unique chromatographic hurdles:

  • Steric Bulk: The bromine atoms at the 2 and 6 positions create a "shielded" carbonyl, affecting interaction with the stationary phase compared to less hindered isomers (e.g., 2,4-dibromo).

  • Hydrolysis Products: Traces of moisture can generate 2,6-dibromobenzoic acid.[1] Without pH control in the mobile phase, this acidic impurity causes peak tailing and retention time shifts.

  • Isomeric Separation: Synthetic routes often produce regioisomers (e.g., Methyl 2,4-dibromobenzoate) with identical molecular weights (MW 293.94), rendering MS detection alone insufficient; chromatographic resolution is essential.[1]

Comparative Methodology

Method A: The Baseline (Isocratic)

Typical for quick reaction monitoring or crude purity checks.

  • Column: Standard C18 (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

Method B: The Advanced Protocol (Gradient)

Optimized for impurity profiling and final product release.

  • Column: Core-Shell C18 (2.6 µm, 4.6 x 100 mm) – Provides higher efficiency at lower backpressure.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 230 nm (More sensitive for benzoate esters) and 254 nm.[1]

Performance Data Comparison

The following data represents typical validation parameters observed during method development for halogenated benzoate esters.

ParameterMethod A (Isocratic)Method B (Gradient Core-Shell)Interpretation
Run Time 18.0 min12.0 minMethod B increases throughput by 33%.[1]
Resolution (

)
1.8 (vs. 2,4-isomer)4.2 (vs. 2,4-isomer)Method B provides baseline separation of isomers.[1]
Tailing Factor (

)
1.6 (Free Acid)1.1 (Free Acid)Acid modifier in Method B suppresses ionization, sharpening the acid peak.[1]
LOD (Impurity) 0.05%0.01%Method B is 5x more sensitive due to sharper peaks.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" ensures the column and system are performing correctly before samples are analyzed.[1]

Step 1: Reagent Preparation[1]
  • Diluent: Mix Acetonitrile and Water (50:50).

  • Mobile Phase A: Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.[1]

    • Why? Acidification suppresses the ionization of 2,6-dibromobenzoic acid (

      
       ~2.5-3.0), forcing it into a neutral state that retains well on the C18 column rather than eluting in the void volume.
      
  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Step 2: Standard & Sample Preparation[1]
  • Stock Solution: Weigh 25 mg of Methyl 2,6-dibromobenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • System Suitability Solution (SSS): Spike the Stock Solution with:

    • 0.5% w/w 2,6-dibromobenzoic acid (Hydrolysis impurity).[1]

    • 0.5% w/w Methyl 2,4-dibromobenzoate (Isomer impurity).[1]

  • Sample Solution: Prepare duplicate samples at 1000 µg/mL in Diluent. Filter through 0.45 µm PTFE syringe filters.[1]

Step 3: Instrument Parameters[1][3]
  • Column Temp: 30°C (Controlled temperature is critical for reproducible isomer separation).

  • Injection Volume: 5 µL.

  • Flow Rate: 1.2 mL/min.[1]

  • Gradient Program:

    • 0.0 min: 50% B[1]

    • 8.0 min: 90% B[1]

    • 8.1 min: 50% B[1]

    • 12.0 min: Stop

Step 4: System Suitability Criteria

Before accepting data, verify:

  • Resolution (

    
    ):  > 2.0 between Methyl 2,6-dibromobenzoate and Methyl 2,4-dibromobenzoate.
    
  • RSD (Area): < 1.0% for the main peak (n=5 injections).[1]

  • Tailing Factor: < 1.5 for the main peak.

Workflow Visualization

The following diagram illustrates the critical decision pathways and experimental workflow for ensuring data integrity during the analysis.

PurityAssessment Start Start: Sample Receipt Solubility Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility MethodChoice Select Method Solubility->MethodChoice MethodA Method A: Isocratic (Quick Purity Check) MethodChoice->MethodA Crude Material MethodB Method B: Gradient w/ Acid (Impurity Profiling) MethodChoice->MethodB Final Product Prep Sample Prep (Filter 0.45 µm PTFE) MethodA->Prep MethodB->Prep HPLC HPLC Analysis (Agilent/Waters System) Prep->HPLC DataEval Data Evaluation HPLC->DataEval Pass Pass: Purity > 99.5% No Isomers Detected DataEval->Pass Specs Met Fail Fail: Reprocess or Recrystallize DataEval->Fail Specs Failed

Caption: Decision matrix for selecting the appropriate HPLC methodology based on the stage of development (Crude vs. Final).

Scientific Rationale & Troubleshooting

Why Acid Modification?

Benzoate esters can hydrolyze to benzoic acids.[1] In a neutral mobile phase (pH 7), 2,6-dibromobenzoic acid will partially ionize (


), leading to "fronting" or split peaks.[1] Adding phosphoric acid lowers the pH below the 

of the acid, ensuring it remains protonated (

). This results in a sharp, Gaussian peak that is easily integrated and separated from the neutral ester [1][2].[1]
Why Core-Shell Columns?

Core-shell (fused-core) particles have a solid silica core and a porous outer layer.[1] This reduces the diffusion path length for molecules, significantly improving mass transfer.[1] For heavy halogenated molecules like Methyl 2,6-dibromobenzoate, this results in narrower peak widths and higher resolution compared to fully porous particles, without the extreme backpressure of UHPLC [3].

Troubleshooting Guide
  • Ghost Peaks: If unexpected peaks appear, check the water quality. Halogenated compounds are sensitive to trace organics in water.[1]

  • Retention Time Drift: Ensure the column temperature is stable. The steric hindrance of the 2,6-dibromo group makes the interaction with the C18 stationary phase highly temperature-dependent.[1]

References

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Chromatography Today. (2014). Separation of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] Methyl 2,6-dichlorobenzoate (Analogous Structure Data). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods: Quantification of trace level nitroaromatic GTI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 2,6-Dibromobenzoate

[1][2][3][4] Executive Summary & Operational Context Methyl 2,6-dibromobenzoate (CAS: 77301-42-9) is a highly functionalized halogenated aromatic ester, frequently utilized as a pharmacophore building block in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Operational Context

Methyl 2,6-dibromobenzoate (CAS: 77301-42-9) is a highly functionalized halogenated aromatic ester, frequently utilized as a pharmacophore building block in drug discovery, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2][3]

While often treated casually as a "standard intermediate," its disposal requires strict adherence to halogenated waste protocols . Improper disposal—specifically, commingling with non-halogenated solvents or disposal via sanitary sewer—can trigger severe regulatory violations (RCRA) and disable high-temperature incinerators used by waste management facilities.[1] This guide defines the autonomous, self-validating workflow for the safe sequestration and disposal of this compound.

Chemical Safety & Hazard Profile

Before initiating disposal, the operator must validate the material's state and hazards.[1] Methyl 2,6-dibromobenzoate is generally a solid at room temperature but may be present in solution during workups.[1][2]

Table 1: Critical Safety Data
PropertySpecificationOperational Implication
Physical State Crystalline SolidDust generation risk; requires particulate mask (N95/P100) if handling bulk.[2][3]
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3PPE Mandatory: Nitrile gloves, safety goggles, lab coat.[1][3]
Halogen Content High (Bromine)Strict Segregation: Must NOT enter non-halogenated waste streams.[2][3]
Incompatibilities Strong Oxidizers, Strong BasesRisk of hydrolysis or exothermic reaction in waste containers.[2][3]
Flash Point >110°C (Predicted)Low flammability risk, but combustible.[2][3]

Expert Insight: The presence of two bromine atoms on the benzene ring renders this compound recalcitrant to standard biological degradation. It must be destroyed via high-temperature incineration equipped with scrubbers to capture acid gases (HBr).[2]

Disposal Workflow & Decision Logic

The following self-validating logic ensures compliance with EPA regulations (40 CFR 261) and minimizes disposal costs.

DOT Diagram: Disposal Decision Tree

DisposalWorkflow cluster_warning CRITICAL CONTROL POINT Start Waste Generation: Methyl 2,6-Dibromobenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or contaminated solids) StateCheck->Solid Dry Solid/Spill Debris Liquid Liquid Waste (Mother Liquors/Rinsate) StateCheck->Liquid Dissolved in Solvent SolidContainer Containerize: Wide-mouth HDPE Jar Solid->SolidContainer LabelSolid Label: 'Hazardous Waste - Solid' (Toxic, Irritant) SolidContainer->LabelSolid EHSPickup Request EHS Pickup (Incineration) LabelSolid->EHSPickup SolventCheck Check Solvent Composition Liquid->SolventCheck HaloStream Halogenated Waste Stream (Red Can/Carboy) SolventCheck->HaloStream Contains Halogens (DCM, etc.) OR Contains Methyl 2,6-dibromobenzoate HaloStream->EHSPickup

Figure 1: Logic flow for segregating Methyl 2,6-dibromobenzoate waste based on physical state.

Detailed Procedural Protocols

Protocol A: Solid Waste Disposal (Pure Compound & Spill Debris)

Scenario: You have expired reagent, excess solid from a reaction, or contaminated weighing paper.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid glass for solid waste to prevent breakage during compaction/transport.

  • Transfer: Transfer the solid using a chemically resistant spatula or scoop.

    • Note: If cleaning a spill, absorb residues with vermiculite or spill pads and place ALL materials into this container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "Methyl 2,6-dibromobenzoate".

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Closure: Screw the lid tight. Do not leave open in the fume hood.

Protocol B: Liquid Waste (Reaction Mixtures & Rinsate)

Scenario: You have the filtrate (mother liquor) after recrystallization or the solvent used to wash the flask.

  • The "Halogen Rule": Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved Methyl 2,6-dibromobenzoate (a halogenated solute) classifies the entire mixture as Halogenated Waste .[1]

  • Segregation: Pour the solution into the designated "Halogenated Waste" carboy (typically red or yellow tagged in many labs).

    • Crucial:NEVER pour this into the "Non-Halogenated" (Organic) waste stream. Doing so contaminates the fuel-blending stream and can result in fines from the disposal facility.

  • Glassware Cleaning:

    • Step 1: Triple rinse the flask with a minimal amount of acetone or dichloromethane.

    • Step 2: Pour these initial rinses into the Halogenated Waste container.

    • Step 3: Only after triple rinsing can the glassware be washed in the sink.

Regulatory & Compliance Framework

Strict adherence to these codes protects your institution's license to operate.

  • RCRA Status: While Methyl 2,6-dibromobenzoate is not explicitly "P" or "U" listed (40 CFR 261.33), it must be characterized as hazardous based on its toxicity and halogen content.[1]

  • EPA Waste Code Determination:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), apply code F001 or F002 .[1]

    • If pure, it is disposing as a "Hazardous Waste" due to toxicity characteristics (often assigned a generic state-specific code or D-codes if leachability limits are met, though typically managed as non-regulated DOT solid but RCRA hazardous).[1][2][3]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (typically >1000°C) to ensure complete mineralization of the brominated ring.

Emergency Procedures

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this increases absorption.

  • Spill (Solid): Dampen a spill pad with water (to prevent dust) and wipe up. Place pad in the Solid Waste container.

  • Spill (Liquid): Cover with vermiculite or absorbent clay. Scoop into a sealed container labeled "Hazardous Waste - Debris".[2]

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2024). Methyl 2-bromobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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